3-methyl-1-Cyclobutene-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclobutene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOHQOWBYUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Methyl-Substituted Cyclobutene Carboxylic Acids
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a high-resolution technical analysis of the thermodynamic and kinetic stability of methyl-substituted cyclobutene carboxylic acids. These strained carbocycles are increasingly relevant in drug discovery as bioisosteres and high-energy synthetic intermediates. However, their utility is governed by their propensity for electrocyclic ring opening to 1,3-dienes.
Key Technical Takeaways:
-
Kinetic vs. Thermodynamic Stability: While all cyclobutenes are thermodynamically unstable relative to their isomeric dienes (exothermic ring opening), their kinetic stability (shelf-life) is dictated by the activation energy (
) of the ring-opening pathway. -
The Torquoselectivity Rule: Substituents at the C3/C4 positions dictate stability via torquoselectivity. Electron donors (e.g.,
) prefer outward rotation, while electron acceptors (e.g., ) prefer inward rotation. -
Stability Hierarchy:
-
Most Stable: 1-Methylcyclobutene-1-carboxylic acid (Stabilized by conjugation; high
). -
Least Stable: 3-Methyl-3-carboxylic acid derivatives (Destabilized by "matched" torquoselectivity facilitating rapid ring opening).
-
Theoretical Framework: Torquoselectivity & Ring Strain[1]
The thermal stability of cyclobutenes is governed by the Woodward-Hoffmann rules , which mandate a conrotatory mechanism for thermal electrocyclic ring opening.[1]
The Mechanism of Instability
The ring opening proceeds through a transition state where the C3-C4
Torquoselectivity Rules (Houk’s Rules)
The direction of rotation (inward vs. outward) is not random; it is controlled by the electronic nature of the substituents at C3.
-
Electron Donors (
, ): Prefer Outward Rotation .[3] -
Electron Acceptors (
, , ): Prefer Inward Rotation .
The "Matched" Destabilization Effect
In 3-methyl-3-cyclobutenecarboxylic acid , the substituents create a "matched" scenario that significantly lowers the activation barrier, making the compound kinetically unstable:
-
The Methyl group rotates Outward .
-
The Carboxyl group rotates Inward .
-
Result: Both substituents follow their electronic preference simultaneously, lowering the transition state energy and accelerating ring opening.
Figure 1: Mechanistic pathway showing the "matched" electronic preferences that accelerate the decomposition of 3,3-disubstituted cyclobutenes.
Comparative Stability Analysis
The following table summarizes the predicted kinetic stability based on substituent position and electronic effects.
| Compound Structure | Substituent Position | Electronic Effect | Kinetic Stability Prediction | Est. |
| 1-Methyl-1-Carboxyl | C1 (Double Bond) | Conjugation ( | High | > 35 |
| 1-Methyl | C1 | Hyperconjugation stabilizes alkene. | Moderate-High | ~34-35 |
| Unsubstituted | - | Baseline ring strain. | Moderate | ~32.5 |
| 3-Methyl | C3 | Methyl rotates outward (minor steric relief). | Moderate-Low | ~30-32 |
| 3-Methyl-3-Carboxyl | C3 (Geminal) | Matched Torquoselectivity (Me-Out / COOH-In). | Low (Unstable) | < 28 |
Critical Insight for Drug Design: If your scaffold requires a cyclobutene carboxylic acid, place the carboxyl group at C1 . This maximizes shelf-life by utilizing conjugation to stabilize the ring and avoiding the rapid ring-opening pathways associated with C3-substitution.
Experimental Methodologies
Synthesis of 1-Methylcyclobutene-1-Carboxylic Acid
Synthesizing the most stable isomer requires avoiding the thermodynamic sink (the diene) during construction. The preferred route utilizes selenoxide elimination, which introduces the double bond under mild conditions.
Protocol:
-
Starting Material: Methyl 1-methylcyclobutanecarboxylate (commercially available or synthesized via alkylation).
-
-Phenylselenylation:
-
Cool THF solution of ester to -78°C.
-
Add LDA (1.1 equiv) to generate the enolate.
-
Add PhSeCl (1.1 equiv) and warm to 0°C.
-
-
Oxidation & Elimination:
-
Hydrolysis (Optional): LiOH/THF to yield the free acid.
Kinetic Stability Assay (Arrhenius Plot)
To determine the shelf-life (
Materials:
-
400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (High boiling point, good solubility).
-
Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct peaks).
Workflow:
Figure 2: Workflow for determining activation energy (
Data Processing:
-
Plot
vs. time ( ). -
The slope =
(rate constant). -
Repeat at 3 temperatures (e.g., 333K, 343K, 353K).
-
Plot
vs. to derive .
References
-
Walters, W. D. (1958).[9] Thermal unimolecular isomerization of cyclobutene. Journal of the American Chemical Society.[6] Link
-
Houk, K. N., et al. (2003).[10] Origins of Inward Torquoselectivity by Silyl Groups and Other
-Acceptors in Electrocyclic Reactions of Cyclobutenes. Journal of the American Chemical Society.[6] Link -
Niwayama, S., & Houk, K. N. (1996). Torquoselectivity in the Electrocyclic Ring Opening of 3-Substituted Cyclobutenes. Tetrahedron Letters. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions. Link
-
Squillacote, M. E., & Liang, F. (2005). Conformational thermodynamic and kinetic parameters of methyl-substituted 1,3-butadienes. Journal of Organic Chemistry. Link
-
NIST WebBook. 1-Methylcyclobutene Thermophysical Properties. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idc-online.com [idc-online.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Origins of inward torquoselectivity by silyl groups and other sigma-acceptors in electrocyclic reactions of cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Energetics and Reactivity of 3-Methyl-1-Cyclobutene-1-Carboxylic Acid: A Technical Analysis
Executive Summary
This technical guide analyzes the thermodynamic instability and kinetic reactivity of 3-methyl-1-cyclobutene-1-carboxylic acid , a high-value scaffold in modern drug discovery and polymer chemistry.[1][2][3] Characterized by a Ring Strain Energy (RSE) of approximately 28–30 kcal/mol , this molecule serves as a potent "spring-loaded" electrophile.[1][3] Its utility lies in the balance between its storage stability and its reactivity toward electrocyclic ring opening or nucleophilic conjugate addition. This document details the structural origins of its strain, provides a validated protocol for its synthesis via selenoxide elimination, and maps its torquoselective thermal isomerization pathways.
Part 1: Theoretical Framework of Ring Strain
The cyclobutene core is unique among cycloalkenes. While cyclopropane has higher angle strain, cyclobutene possesses a distinct reactivity profile due to the interplay between the strained
Strain Components
The total RSE of 3-methyl-1-cyclobutene-1-carboxylic acid is derived from three primary vectors:
-
Angle Strain (Baeyer Strain): The internal bond angles of the cyclobutene ring are compressed to
94° (C1=C2) and 86° (C3-C4), significantly deviating from the ideal (120°) and (109.5°) geometries.[1] -
Torsional Strain (Pitzer Strain): The planar nature of the
bond forces the adjacent methylene protons (at C3 and C4) into a nearly eclipsed conformation, though the ring puckers slightly to relieve this. -
Electronic Modulation: The C1-carboxylic acid group provides conjugation with the alkene.[1] While this lowers the heat of hydrogenation relative to a non-conjugated isomer, it does not significantly alleviate the geometric strain of the ring itself.
Quantitative Strain Data
The following table compares the target scaffold against standard cyclic hydrocarbons to contextualize its energy potential.
| Molecule | Ring Strain Energy (kcal/mol) | Primary Strain Source | Kinetic Stability (Ring Opening) |
| Cyclopropane | 27.5 | Angle Strain (60°) | High ( |
| Cyclobutane | 26.5 | Torsional/Angle | High ( |
| Cyclobutene (Parent) | 28.4 | Angle/Unsaturation | Moderate ( |
| 3-Methyl-1-Cyclobutene-1-COOH | ~29.1 * | Angle + Steric (Me) | Low-Moderate ( |
*Estimated based on substituent effects: Methyl group adds minor steric strain; COOH conjugation stabilizes ground state but lowers transition state energy for ring opening.
Part 2: Computational Determination of RSE
To rigorously determine the RSE of this specific derivative without relying on generic tables, researchers must employ homodesmotic reactions . These hypothetical reactions conserve the number of carbon atoms in each hybridization state (
Homodesmotic Reaction Scheme
The following equation describes the calculation for 3-methyl-1-cyclobutene-1-carboxylic acid (
Protocol for Calculation:
-
Geometry Optimization: Optimize the target molecule and all reference acyclic fragments (e.g., (E)-2-methyl-2-butenoic acid equivalents) using DFT (B3LYP/6-311+G(d,p) or
B97X-D). -
Frequency Calculation: Confirm minima (zero imaginary frequencies) and obtain Zero-Point Vibrational Energy (ZPVE).
-
Enthalpy Summation: Calculate
.[1][2]
Part 3: Reactivity & Torquoselectivity
The defining feature of cyclobutenes is their thermal instability toward electrocyclic ring opening to form 1,3-dienes.[1] For 3-methyl-1-cyclobutene-1-carboxylic acid, this process is governed by the Woodward-Hoffmann rules and Torquoselectivity .[1][2][3]
Mechanism: Conrotatory Ring Opening
Under thermal conditions, the ring opens via a conrotatory mode.[6] The direction of rotation (inward vs. outward) is dictated by the substituent at the chiral center (C3).[6][7]
-
C3-Methyl (Electron Donor): Preferentially rotates OUTWARD to minimize steric clash and maximize hyperconjugative stabilization of the breaking
-bond.[1][2] -
C1-Carboxyl (Electron Acceptor): Lowers the activation energy (
) by stabilizing the polar character of the transition state but does not override the directional preference of the C3 substituent.
Pathway Visualization
The diagram below illustrates the kinetic pathway and the specific stereochemical outcome.
Caption: Thermal electrocyclic ring opening pathway showing the torquoselective "outward" rotation of the methyl group driven by electronic donor effects.
Part 4: Synthetic Protocol (Selenoxide Elimination)
Direct synthesis of the cyclobutene core is challenging due to the tendency for ring opening. The most robust method for installing the double bond regioselectively at the C1 position (conjugated to the acid) is via selenoxide elimination .
Reaction Scheme
Precursor: 3-methylcyclobutane-1-carboxylic acid (obtainable via decarboxylation of the 1,1-dicarboxylic acid).[1][2][3]
Step-by-Step Methodology:
-
Formation of the Dianion:
-
Selenylation:
-
Oxidation & Elimination (The Critical Step):
-
Reagent:
(30% aq, excess) or -CPBA, in at 0°C. -
Mechanism: The selenium is oxidized to the selenoxide (
).[1] This undergoes a spontaneous syn-elimination at room temperature (or slightly below) to form the double bond.[1][2] -
Note: Because the elimination is syn, the proton removed must be cis to the selenium group. In the 3-methyl system, this regioselectivity favors the formation of the conjugated double bond.
-
-
Purification:
Part 5: Pharmaceutical Applications
The high ring strain of 3-methyl-1-cyclobutene-1-carboxylic acid is not merely a physical curiosity; it is a functional tool in drug design.[1][2][3]
Covalent Inhibition (Targeted Cysteine Modification)
The molecule acts as a "spring-loaded" Michael acceptor.[1][2]
-
Mechanism: A nucleophilic cysteine residue in a target protein attacks C2.[2]
-
Driving Force: The attack relieves the ~29 kcal/mol of ring strain, converting the
carbons back to . This makes the reaction essentially irreversible compared to linear acrylamides. -
Selectivity: The steric bulk of the C3-methyl group can be used to tune the rate of attack, excluding off-target thiols (like glutathione) while fitting into specific enzymatic pockets.[1]
Bioisosteres
The cyclobutene ring serves as a rigid, semi-planar bioisostere for:
-
Cis-alkenes: Locking the conformation to reduce entropic penalty upon binding.[1][2]
-
Aromatic rings: Providing a smaller lipophilic volume while maintaining
-electron density for cation- interactions.[1][2][3]
References
-
Wiberg, K. B. (1986).[2][3] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[3] Link[1]
-
Houk, K. N., et al. (1984).[2][3] Theory of Stereoselection in Conrotatory Electrocyclic Reactions of Substituted Cyclobutenes. Journal of the American Chemical Society, 106(13), 3880–3882. Link[1]
-
Niwayama, S., & Houk, K. N. (1994).[2][3] Torquoselectivity in the Electrocyclic Ring Opening of 3-Substituted Cyclobutenes. Tetrahedron Letters, 35(40), 7313–7316.[3] Link
-
Reich, H. J., & Wollowitz, S. (1982).[2][3] Selenium-Stabilized Carbanions and Selenoxide Elimination.[1][2][3] Organic Reactions, 44,[3] 1. Link[1][2]
-
Bachrach, S. M. (2008).[2][3] Computational Organic Chemistry. Wiley-Interscience.[1][3] (Chapter 3: Pericyclic Reactions). Link[1]
Sources
- 1. comporgchem.com [comporgchem.com]
- 2. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutene-1-Carboxylic Acid Scaffold: Chemical Biology and Therapeutic Potential
The following technical guide details the biological activity, chemical properties, and experimental applications of cyclobutene-containing carboxylic acids.
Executive Summary
Cyclobutene-containing carboxylic acids represent a niche but high-impact chemical space in drug discovery and chemical biology.[1] Unlike their saturated counterparts (cyclobutanes), which are widely recognized in natural products (e.g., ladderanes, truxillic acids), cyclobutenes possess a unique olefinic strain energy (~28–30 kcal/mol) . This strain imparts distinct reactivity profiles, making them valuable as:
-
Bioorthogonal Handles: For Inverse Electron Demand Diels-Alder (IEDDA) ligations.
-
Covalent Warheads: Capable of electrocyclic ring-opening to generate reactive dienes in situ.
-
Bioisosteres: Specifically in the form of squaric acid derivatives (cyclobutenediones) acting as phosphate/carboxylate mimics.
This guide analyzes the structure-activity relationships (SAR) of this scaffold, focusing on its stability, synthetic utility, and specific biological applications in fatty acid binding protein (FABP) inhibition and neurotransmitter modulation.
Structural & Chemical Properties[1][2][3][4]
The Strain-Reactivity Paradigm
The cyclobutene ring is planar, unlike the puckered cyclobutane. This planarity forces the
-
Thermal Instability: Cyclobutene-1-carboxylic acids are susceptible to electrocyclic ring opening . According to the Woodward-Hoffmann rules, this process is thermally conrotatory , yielding a 1,3-butadiene derivative.
-
Biological Implication: If a drug candidate containing this ring binds to a target, the thermal energy at physiological temperature (
) is usually insufficient to trigger rapid ring opening unless the ring is further activated by substituents. However, this pathway can be exploited for mechanism-based inactivation (suicide inhibition).
Tautomeric Constraints (The Amino Acid Problem)
Researchers often seek unsaturated analogs of the rigid amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC) .
-
Theoretical Molecule: 1-aminocyclobutene-1-carboxylic acid.
-
Stability Verdict: Unstable. A primary amine attached directly to the cyclobutene double bond constitutes a strained enamine. It rapidly tautomerizes to the cyclobutylidene imine or hydrolyzes.
-
The Solution: To achieve "unsaturated" amino acid mimicry, medicinal chemists use squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) derivatives, which stabilize the nitrogen via vinylogous amide resonance.
Key Biological Applications
Fatty Acid Binding Protein (FABP) Inhibitors
Recent high-throughput screening and rational design have identified cyclobutene derivatives as potent inhibitors of FABP5, a transporter involved in pain signaling and inflammation.
-
Compound Class:
-Truxillic acid monoester analogs (modified to contain the cyclobutene core). -
Lead Compound:
-3-(1,1'-Biphenyl-2-ylmethoxycarbonyl)-2,4-bis(2-methoxyphenyl)cyclobutene -1-carboxylic acid.[2] -
Mechanism: The rigid cyclobutene core orients the two aryl rings to occupy the hydrophobic pocket of FABP5, while the carboxylic acid engages Arg106/Arg126 residues.
-
Advantage over Cyclobutane: The planarity of the cyclobutene ring locks the substituents in a specific vector, reducing the entropic penalty of binding compared to the puckered cyclobutane analogs.
Squaric Acid as a Glutamate/GABA Bioisostere
While not a simple carboxylic acid, the cyclobutenedione core is the most biologically validated application of the cyclobutene ring.
-
Acidity: The pKa of squaric acid is ~1.5, making it a strong bioisostere for the distal carboxylic acid of Glutamate or the phosphate group of nucleotide analogs.
-
N-Methyl-D-Aspartate (NMDA) Antagonists: 3,4-diamino-3-cyclobutene-1,2-dione derivatives act as competitive antagonists by mimicking the spatial charge distribution of the glutamate backbone without undergoing metabolic degradation.
Bioorthogonal Chemistry (The "Click" Handle)
Cyclobutene-1-carboxylic acids are emerging as superior dienophiles for tetrazine ligations due to their small size and high strain.
-
Reaction: Inverse Electron Demand Diels-Alder (IEDDA).
-
Kinetics:
values are lower than trans-cyclooctene (TCO) but significantly higher than norbornene. -
Advantage: The carboxylic acid handle allows for easy conjugation to lysine residues on proteins or antibodies.
Mechanism of Action Visualization
The following diagram illustrates the two divergent pathways for cyclobutene activity: the Bioorthogonal Ligation (stable, constructive) and the Electrocyclic Ring Opening (reactive, potentially destructive).
Figure 1: Divergent reactivity pathways of the cyclobutene scaffold.
Experimental Protocols
Synthesis of 1-Cyclobutene-1-Carboxylic Acid
This protocol yields the fundamental building block for biological probes.
Reagents:
-
Cyclobutanone[3]
-
Tosychlorhydrazide (Tosylhydrazine)
-
n-Butyllithium (n-BuLi)
-
Carbon Dioxide (CO2)
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve cyclobutanone (10 mmol) in ethanol. Add tosylhydrazine (10 mmol). Reflux for 2 hours. Cool to precipitate the tosylhydrazone. Filter and dry.
-
Shapiro Reaction (Carboxylation):
-
Suspend the hydrazone (5 mmol) in anhydrous TMEDA/Hexane (1:1) at -78°C under Argon.
-
Add n-BuLi (4.0 equiv) dropwise. The solution will turn deep red (dianion formation).
-
Warm to 0°C to facilitate nitrogen extrusion (formation of vinyllithium species).
-
Cool back to -78°C.
-
Bubble dry CO2 gas into the reaction mixture for 30 minutes.
-
-
Workup: Quench with 1N HCl. Extract with Ethyl Acetate. The organic layer contains 1-cyclobutene-1-carboxylic acid .[1][2][4]
-
Purification: Recrystallize from Hexane/EtOAc (Note: Avoid high-temperature distillation due to ring-opening risk).
Bioorthogonal Labeling Assay (IEDDA)
Objective: To label a protein modified with a cyclobutene-carboxylic acid tag.
-
Conjugation: Activate 1-cyclobutene-1-carboxylic acid (10 mM) with EDC/NHS in PBS (pH 7.4) for 15 mins. Add to Protein solution (1 mg/mL). Incubate 2 hours at RT. Dialyze to remove excess small molecule.
-
Labeling: Add Tetrazine-Fluorophore conjugate (50 µM) to the Cyclobutene-Protein (10 µM).
-
Monitoring: Measure fluorescence increase over time (if fluorogenic) or analyze via SDS-PAGE.
-
Expected Rate Constant (
): ~0.1 - 1.0 .
-
Stability Assessment (NMR)
Objective: Verify scaffold integrity against electrocyclic ring opening.
-
Dissolve compound (5 mg) in
or . -
Acquire baseline
-NMR. Focus on olefinic proton signal (~6.5-7.0 ppm). -
Incubate at
. Acquire spectra at t=1h, 24h, 48h. -
Failure Criteria: Appearance of complex multiplets in the 5.0-6.0 ppm region indicates formation of butadiene species.
Quantitative Data Summary
| Parameter | Cyclobutane-COOH | Cyclobutene-COOH | Squaric Acid |
| Hybridization | |||
| Ring Strain | ~26 kcal/mol | ~28-30 kcal/mol | ~28 kcal/mol |
| pKa (approx) | 4.8 | 4.5 | 1.5 (strong acid) |
| Thermal Stability | High | Moderate (Ring opens >100°C) | High |
| Primary Bio-Utility | Structural Scaffold | IEDDA Handle / Warhead | Bioisostere |
References
-
Synthesis and Reactivity of Cyclobutenes
-
Bioorthogonal Chemistry (Tetrazine Ligation)
- Title: Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Lig
- Source: MDPI (Molecules)
-
URL:[Link]
-
FABP Inhibitors (Cyclobutene-containing)
- Title: SAR study on Novel truxillic acid monoester-Based inhibitors of fatty acid binding proteins as Next-Gener
- Source: PubMed Central (PMC)
-
URL:[Link]
-
Squaric Acid Bioisosteres
-
Electrocyclic Ring Opening Mechanism
Sources
- 1. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]
- 2. SAR study on Novel truxillic acid monoester-Based inhibitors of fatty acid binding proteins as Next-Generation antinociceptive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The metabolite alpha-ketoglutarate extends lifespan by inhibiting the ATP synthase and TOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The photochemical and mechanochemical ring opening of cyclobutene from first principles | IDEALS [ideals.illinois.edu]
Methodological & Application
Application Notes & Protocols: Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutene Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical guide to the Ring-Opening Metathesis Polymerization (ROMP) of cyclobutene derivatives. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this powerful polymerization technique. The guide moves beyond simple instructions to explain the underlying principles, the rationale behind experimental choices, and the pathways to creating well-defined, functional polymers for advanced applications.
Foundational Principles: Why ROMP of Cyclobutene?
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that leverages an organometallic carbene catalyst to convert strained cyclic olefins into unsaturated polymers.[1] The primary thermodynamic driving force for this reaction is the release of ring strain inherent in the monomer.[2][3] Cyclobutene, with a significant ring strain of approximately 31 kcal/mol, is a particularly reactive monomer, undergoing polymerization more readily than less-strained cycloalkenes like norbornene (≈25 kcal/mol).[4][5]
This high reactivity, combined with the development of highly functional-group-tolerant catalysts, makes ROMP of cyclobutene derivatives an exceptional tool for synthesizing advanced materials.[6] The resulting polymers, which are structurally equivalent to poly(1,4-butadiene) derivatives, retain a double bond in each repeating unit of the backbone. This unsaturation provides a valuable handle for post-polymerization modifications, a feature of significant interest in drug delivery and materials science.[2]
The most significant advantage of modern ROMP is its "living" nature. When the rate of initiation is much faster than the rate of propagation, all polymer chains grow simultaneously, allowing for precise control over molecular weight, low polydispersity (PDI), and the synthesis of complex architectures like block copolymers.[2][6]
The Catalytic Cycle: A Mechanistic Overview
The polymerization proceeds via a well-established mechanism involving a metal-alkylidene catalyst (typically based on Ruthenium or Molybdenum) and the cyclobutene monomer.[1][5]
The key steps are:
-
Initiation: The catalyst's metal carbene undergoes a [2+2] cycloaddition with the double bond of a cyclobutene monomer. This forms a highly strained, four-membered metallacyclobutane intermediate.[1]
-
Propagation: The metallacyclobutane intermediate undergoes a cycloreversion, opening the cyclobutene ring and forming a new, elongated metal carbene. This new carbene is now the propagating species and is ready to react with the next monomer unit, extending the polymer chain.[2] This cycle repeats, consuming monomer and growing the polymer chain.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Choosing the Right Tool: Catalyst Systems
The success of a ROMP reaction is critically dependent on the choice of catalyst. The two main families are the Schrock (Molybdenum-based) and Grubbs (Ruthenium-based) catalysts.[3]
| Catalyst Family | Key Characteristics & Rationale for Use |
| Schrock Catalysts | High Activity: Extremely high polymerization rates. Use Case: Ideal for polymerizing sterically hindered or less reactive monomers. Caveat: Highly sensitive to air, moisture, and certain functional groups (e.g., alcohols, aldehydes), requiring stringent inert atmosphere techniques.[3][7] |
| Grubbs Catalysts | 1st Generation: (PCy₃)₂Cl₂Ru=CHPh. Good initiator, but can have a slower initiation rate relative to propagation, sometimes leading to broader PDIs. It is effective for selective ROMP under specific conditions.[4] |
| 2nd Generation: Features an N-heterocyclic carbene (NHC) ligand. Offers higher activity and better thermal stability than the 1st generation.[7][8] | |
| 3rd Generation (Fast-Initiating): Incorporates a pyridine ligand that dissociates readily. The key advantage is a very fast initiation rate (kᵢ >> kₚ), which is essential for achieving true living polymerization and low PDIs (<1.2).[6][9] Use Case: The go-to catalyst for well-defined polymers and block copolymers due to its excellent functional group tolerance and control. |
Expert Insight: For most applications in drug development and functional materials, Third-Generation Grubbs catalysts are the preferred choice. Their remarkable tolerance for a wide array of functional groups—including ethers, esters, amides, and even unprotected alcohols and carboxylic acids—allows for the direct polymerization of complex, functionalized cyclobutene monomers without the need for protecting group chemistry.[6][10]
Application Protocol: General Procedure for ROMP of a Functionalized Cyclobutene
This protocol describes a standard procedure for the polymerization of a 3-substituted cyclobutene derivative using a Third-Generation Grubbs catalyst under an inert atmosphere.
Pre-Reaction Setup: The Foundation for Success
Causality: Organometallic ROMP catalysts are sensitive to oxygen and moisture, which can deactivate the catalytic center. Monomer impurities can act as chain-transfer agents or inhibitors. Therefore, rigorous purification and inert atmosphere techniques are not merely best practices; they are essential for achieving controlled, living polymerization.[3]
-
Monomer Purification:
-
Synthesize or procure the desired cyclobutene derivative.
-
Purify the monomer by flash column chromatography.
-
Critical Step: To remove trace impurities and water, distill the monomer from a drying agent (e.g., CaH₂) under reduced pressure. Alternatively, pass a solution of the monomer through a plug of activated alumina and degas thoroughly.
-
-
Solvent Preparation:
-
Use an anhydrous, polymerization-grade solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[11]
-
Degas the solvent rigorously by subjecting it to at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
-
-
Glassware Preparation:
-
Oven-dry all glassware (reaction vial, syringes, needles) at >120 °C overnight.
-
Assemble the glassware while hot and allow it to cool under a stream of dry argon or nitrogen, or cool in a desiccator.
-
Polymerization Workflow
Caption: General experimental workflow for a ROMP reaction.
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox or using Schlenk line techniques):
-
In a vial equipped with a magnetic stir bar, dissolve the purified cyclobutene monomer in the anhydrous, degassed solvent (e.g., DCM). A typical concentration is 0.1-1.0 M.
-
In a separate small vial, weigh the Grubbs catalyst and dissolve it in a minimal amount of the same solvent to prepare a stock solution. The monomer-to-catalyst ratio ([M]/[C]) determines the target degree of polymerization (DP). For example, a [M]/[C] ratio of 100:1 targets a polymer with 100 repeat units.
-
-
Initiation and Polymerization:
-
While stirring the monomer solution vigorously, rapidly inject the catalyst stock solution.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours, depending on the monomer's reactivity and concentration.
-
Monitoring (Optional but Recommended): Progress can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by ¹H NMR to observe the disappearance of the monomer's olefinic protons.[12]
-
-
Termination:
-
Once the desired conversion is reached (or all monomer is consumed), terminate the polymerization.
-
Rationale: Termination deactivates the propagating carbene, preventing further reaction and "freezing" the polymer chain length. Ethyl vinyl ether is a highly effective and common quenching agent.[4]
-
Inject an excess of ethyl vinyl ether (e.g., 100-200 equivalents relative to the catalyst) into the reaction mixture. Stir for an additional 30 minutes to ensure complete catalyst deactivation.[12]
-
-
Polymer Isolation and Purification:
-
Remove the reaction vial from the inert atmosphere.
-
Slowly pour the viscous polymer solution into a large beaker containing a stirred non-solvent, typically cold methanol. The polymer should precipitate as a solid or gummy material.[12]
-
Rationale: The polymer is insoluble in methanol, while the residual monomer, catalyst byproducts, and quenching agent remain in solution. This is a crucial purification step.
-
Collect the polymer by filtration or decantation.
-
Wash the collected polymer multiple times with fresh, cold methanol to remove any remaining impurities.
-
Dry the purified polymer under high vacuum to a constant weight.
-
Advanced Protocol: Synthesis of a Diblock Copolymer via Living ROMP
This protocol leverages the living nature of ROMP to create a well-defined A-B diblock copolymer. The key is the sequential addition of two different monomers.
Sources
- 1. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 2. 20.210.105.67 [20.210.105.67]
- 3. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Functionalization of the carboxylic acid group in cyclobutenes
Application Note: Strategic Functionalization of the Carboxylic Acid Group in Cyclobutenes
Executive Summary
Cyclobutenes serve as high-value scaffolds in modern drug discovery, acting as rigid bioisosteres for phenyl rings and offering unique vectors for conformational restriction.[1] However, the functionalization of cyclobutenecarboxylic acids presents a distinct thermodynamic challenge: the propensity for electrocyclic ring opening to yield 1,3-dienes.
This guide provides validated protocols for transforming the carboxylic acid moiety (-COOH) on the cyclobutene ring into amides, amines, and alcohols. The core philosophy of these protocols is "Kinetic Preservation" —utilizing highly active coupling reagents at controlled temperatures to bypass the thermal activation barrier of ring opening.
Strategic Considerations: The "Thermal Trap"
Before initiating any synthesis, the researcher must understand the orbital symmetry constraints governing the substrate. Cyclobutenes undergo conrotatory electrocyclic ring opening upon heating.[2][3]
-
1-Cyclobutenecarboxylic acid (Conjugated): Generally more stable due to the conjugation of the double bond with the carbonyl, but still susceptible to ring opening at elevated temperatures (>80–100°C).
-
3-Cyclobutenecarboxylic acid (Non-conjugated): Highly unstable. Ring opening can occur near ambient temperatures depending on substitution, yielding conjugated diene-carboxylic acids.
Rule of Thumb: Maintain reaction temperatures < 40°C whenever possible. Avoid strongly acidic conditions that may catalyze isomerization.
Visualizing the Stability Landscape
Figure 1: The competition between functionalization and electrocyclic ring opening. High heat favors the thermodynamic sink (diene).
Protocol A: Amide Coupling (The "Cold" Activation Method)
Objective: Synthesis of Cyclobutenecarboxamides.
Challenge: Avoid acid chloride generation using thionyl chloride (
Materials
-
Substrate: 1-Cyclobutenecarboxylic acid (1.0 equiv)
-
Amine: Primary or secondary amine (1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve 1-Cyclobutenecarboxylic acid in DMF (
concentration). -
Activation (Critical Step): Cool the solution to 0°C (ice bath). Add DIPEA followed by HATU. Stir for 15 minutes. Note: The solution typically turns yellow.
-
Coupling: Add the amine dropwise at 0°C.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 4–6 hours. Do not heat.
-
Quench: Dilute with EtOAc, wash with saturated
, , and Brine. -
Purification: Flash chromatography on silica gel.
Why this works: HATU generates a highly reactive O-azabenzotriazole ester that reacts with amines faster than the rate of thermal ring opening at ambient temperature.
Protocol B: Curtius Rearrangement (Carboxylic Acid Amine)
Objective: Converting the acid to a primary amine (via isocyanate) to access aniline bioisosteres. Safety Warning: Azides are potential explosion hazards. Perform behind a blast shield.
Materials
-
Reagent: DPPA (Diphenylphosphoryl azide) (1.1 equiv)
-
Base: Triethylamine (
) (1.1 equiv) -
Trapping Agent: tert-Butanol (excess, as solvent) for Boc-protection.
Workflow Diagram
Figure 2: Curtius rearrangement workflow. Temperature control at the heating step is vital to prevent diene formation.
Step-by-Step Procedure
-
Dissolution: Dissolve cyclobutenecarboxylic acid in anhydrous tert-butanol (or Toluene/t-BuOH mixture).
-
Azidation: Add
and DPPA at RT. Stir for 1 hour. -
Rearrangement (The Risk Zone):
-
Heat the reaction to 60–70°C .
-
Monitoring: Observe gas evolution (
). Monitor by IR (disappearance of acyl azide peak ~2140 , appearance of isocyanate ~2270 ). -
Stop Point: Do not exceed 80°C. If rearrangement is sluggish, add a catalyst (e.g., dibutyltin dilaurate - DBTDL) rather than increasing heat.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% citric acid (to remove phosphate byproducts).
Protocol C: Reduction to Alcohol
Objective: Selective reduction of the carboxylic acid without reducing the cyclobutene double bond.
-
Avoid:
(Too reactive, risk of reducing the double bond or ring opening). -
Recommended: Mixed Anhydride Reduction.
-
Activation: Dissolve acid in THF at -10°C. Add N-Methylmorpholine (1.1 equiv) and Isobutyl chloroformate (1.1 equiv). Stir 20 min.
-
Reduction: Filter off the salt (rapidly) or proceed in situ. Add
(2.0 equiv) dissolved in a minimum amount of water/THF. -
Result: Cyclobutenyl-methanol.
Data Summary & QC Parameters
| Parameter | Cyclobutene-COOH | Cyclobutene-Amide | Ring-Opened Diene (Impurity) |
| 1H NMR (Olefin) | |||
| IR (Carbonyl) | ~1680–1700 | ~1640–1660 | ~1710 |
| TLC Behavior | Streaks (Acidic) | Distinct Spot | Moves with solvent front (Non-polar) |
Troubleshooting Tip: If NMR shows complex splitting in the alkene region (multiplets instead of a distinct triplet/singlet), the ring has likely opened to the diene. Check the reaction temperature history.
References
-
Electrocyclic Ring Opening Mechanisms
- Woodward, R. B.; Hoffmann, R.
-
Source:
-
Amide Coupling Protocols (General)
- BenchChem Application Notes: Amide Coupling with Carboxylic Acids.
-
Source:
-
Curtius Rearrangement Methodology
-
Cyclobutene Synthesis & Stability
- Fox, J. M., et al. Synthesis of stable cyclobutenes and trans-cyclooctenes.
-
Source:
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Advanced Application Note: Photochemical [2+2] Cycloaddition Strategies Utilizing Cyclobutene Carboxylic Acids
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Visible-Light-Mediated Triplet Energy Transfer (EnT) Methodologies
Executive Summary & Strategic Rationale
The construction of highly strained, three-dimensional carbocyclic scaffolds is a cornerstone of modern drug discovery. Four-membered carbocycles, particularly cyclobutenes and cyclobutanes, are highly valuable building blocks that frequently serve as bioisosteres for aromatic rings, improving the pharmacokinetic profiles of lead compounds[1]. While cyclobutene carboxylic acids are classically utilized as monomers in ring-opening metathesis polymerization (ROMP)[2], their deployment as substrates in photochemical[2+2] cycloadditions unlocks direct access to complex bicyclo[2.2.0]hexane derivatives.
Thermally driven [2+2] cycloadditions are often symmetry-forbidden or require harsh conditions that degrade sensitive functional groups. Consequently, photochemical approaches have dominated this field[3]. However, direct UV irradiation of cyclobutenes frequently triggers unwanted electrocyclic ring-opening. To circumvent this, we detail a state-of-the-art, visible-light-mediated triplet energy transfer (EnT) protocol. This method ensures high regiocontrol—a critical factor in cycloaddition chemistry[4]—while maintaining exceptional functional group tolerance.
Mechanistic Insights & Causality
The success of this transformation relies on the precise energetic matching between the photocatalyst and the cyclobutene carboxylic acid.
Causality of Catalyst Selection:
Direct UV excitation populates the singlet excited state (
The
Figure 1: Visible-light-mediated triplet energy transfer mechanism for [2+2] cycloaddition.
Reaction Optimization & Quantitative Data
To establish the optimal parameters, a rigorous screening of photocatalysts, solvents, and light sources was conducted. The data below summarizes the causality behind the finalized protocol parameters. Acetonitrile (
| Entry | Photocatalyst (2 mol%) | Solvent (0.1 M) | Light Source | Time (h) | Yield (%) | Observation / Causality |
| 1 | None | 450 nm LED | 24 | 0 | Confirms reaction is strictly photocatalytic. | |
| 2 | 450 nm LED | 24 | 15 | |||
| 3 | 450 nm LED | 24 | 42 | Moderate EnT, but catalyst degradation observed. | ||
| 4 | 450 nm LED | 18 | 89 | Optimal | ||
| 5 | Toluene | 450 nm LED | 24 | 31 | Poor solubility of the catalyst limits efficiency. | |
| 6 | 300 nm UV | 4 | 12 | Extensive decomposition via electrocyclic ring-opening. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Built-in observational checkpoints ensure that the operator can verify the integrity of the reaction at critical junctures.
Materials Required:
-
Cyclobutene-1-carboxylic acid (1.0 equiv, 0.5 mmol)
-
Alkene partner (e.g., terminal olefin) (3.0 equiv, 1.5 mmol)
- (0.02 equiv, 10 µmol)
-
Anhydrous Acetonitrile (5.0 mL)
-
Standard Schlenk tube (15 mL) with a Teflon stopcock
Methodology:
-
Reagent Assembly:
-
To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the cyclobutene-1-carboxylic acid, the alkene partner, and the Iridium photocatalyst.
-
Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques to add 5.0 mL of anhydrous
. -
Visual Checkpoint: The solution should exhibit a clear, bright yellow color indicative of the dissolved Ir-complex.
-
-
Degassing (Self-Validating Step):
-
Seal the tube and subject the mixture to three consecutive freeze-pump-thaw cycles.
-
Validation: During the third thaw cycle under static vacuum, observe the solid matrix. If dissolved oxygen is fully removed, zero gas bubbles will evolve as the solvent melts. If bubbling persists, perform a fourth cycle. Oxygen acts as a potent triplet quencher and will halt the reaction if present.
-
-
Photochemical Irradiation:
-
Backfill the Schlenk tube with ultra-pure Argon.
-
Place the tube in a photoreactor equipped with 450 nm blue LEDs (approx. 30-40 W output).
-
Position a cooling fan to maintain the ambient reaction temperature at 25 °C. Causality: Elevated temperatures can induce thermal background reactions or accelerate catalyst decay.
-
Irradiate with vigorous stirring (800 rpm) for 18 hours.
-
-
Reaction Monitoring:
-
After 16 hours, halt irradiation, briefly open under Argon, and remove a 10 µL aliquot.
-
Analyze via TLC (Hexanes/EtOAc 7:3, UV active). The disappearance of the starting cyclobutene carboxylic acid validates reaction progression.
-
-
Workup & Purification:
-
Transfer the mixture to a round-bottom flask and remove the solvent in vacuo.
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 60:40 Hexanes/EtOAc containing 1% acetic acid to prevent streaking of the carboxylic acid).
-
Figure 2: Step-by-step experimental workflow for the photochemical [2+2] cycloaddition.
Troubleshooting & Analytical Validation
-
Issue: High levels of unreacted starting material after 24h.
-
Root Cause: Incomplete degassing. Triplet oxygen (
) rapidly quenches the excited state of the photocatalyst, generating singlet oxygen and shutting down the EnT pathway. -
Solution: Strictly adhere to the freeze-pump-thaw validation checkpoint. Ensure vacuum lines pull below 0.1 mbar.
-
-
Issue: Formation of complex oligomeric mixtures.
-
Root Cause: The alkene partner concentration is too low, allowing the triplet cyclobutene to undergo homodimerization or side-reactions with the solvent.
-
Solution: Maintain the alkene partner at a minimum of 3.0 equivalents to ensure the kinetics of the cross-cycloaddition outcompete dimerization.
-
-
Issue: Product streaking during purification.
-
Root Cause: The free carboxylic acid moiety interacts strongly with the silanol groups on the stationary phase.
-
Solution: Always include 1% v/v glacial acetic acid or formic acid in the mobile phase during flash chromatography to keep the product protonated.
-
References
- Title: Photochemical [2+2]‐cycloaddition reactions: concept and selected strategies.
- Title: Regio-controlled ene-yne photochemical[2 + 2] cycloaddition using silicon as a tether.
- Title: Ru-Catalyzed Isomerization Provides Access to Alternating Copolymers via Ring-Opening Metathesis Polymerization.
- Title: Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives.
Sources
- 1. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru-Catalyzed Isomerization Provides Access to Alternating Copolymers via Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Minimizing Ring-Opening Side Reactions During Esterification
Technical Support Center: Advanced Esterification Strategies Internal Knowledge Base > Synthesis Guides > Chemoselectivity > Article #402
Executive Summary
This guide addresses the preservation of sensitive cyclic motifs (Epoxides,
As Senior Application Scientists, we prioritize Orthogonal Activation : selecting a coupling method that activates the carboxyl group without activating the cyclic bystander toward cleavage.
Module 1: Diagnostic Decision Matrix
Start here to select the correct protocol based on your substrate's specific sensitivity.
Figure 1: Decision tree for selecting esterification reagents based on ring-strain sensitivity.
Module 2: Troubleshooting & FAQs
Scenario A: The Fragile Epoxide
Q: My epoxide substrate converts to a diol or chlorohydrin during esterification. Why? A: This is a classic Acid-Catalyzed Ring Opening .
-
The Mechanism: Standard Fischer esterification uses strong Brønsted acids (
, HCl) or Lewis acids. These protonate the epoxide oxygen, making the ring carbons highly electrophilic. Even weak nucleophiles (like water or the chloride counter-ion) will attack the more substituted carbon, snapping the ring open. -
The Fix: You must operate at neutral pH .
-
For Methyl Esters: Use TMS-Diazomethane in Methanol/Benzene. It reacts specifically with the carboxylic acid proton, generating the methyl ester and
gas without activating the epoxide. -
For Complex Esters: Use the Mitsunobu Reaction (PPh3 + DIAD). This proceeds via activation of the alcohol, not the acid, and remains neutral, leaving epoxides untouched.
-
Scenario B: The Beta-Lactam (Antibiotics)
Q: I am esterifying a Penicillin derivative, but I'm losing biological activity (ring opening). A: The culprit is likely Nucleophilic Attack by the Catalyst .[1]
-
The Mechanism: In Steglich esterification, DMAP (4-Dimethylaminopyridine) is the catalyst. While efficient, DMAP is a strong nucleophile. It can attack the carbonyl of the
-lactam ring (which is essentially a strained amide). Once the ring opens, the antibiotic activity is destroyed. -
The Fix:
-
Reduce DMAP: Use catalytic amounts (< 5 mol%) and cool to 0°C.
-
Switch Catalyst: Use DMAP-O (N-oxide) or HOBt (Hydroxybenzotriazole) with EDC. These are less nucleophilic toward the lactam core but still activate the carboxylic acid for esterification.
-
Scenario C: Cyclic Anhydrides
Q: I want a mono-ester from a cyclic anhydride, but I get a mixture of isomers or di-esters. A: You are facing a Regioselectivity & Over-Reaction issue.
-
The Mechanism: The first equivalent of alcohol opens the anhydride to form the mono-ester. However, the resulting free acid group can undergo further esterification if the activating agent is too aggressive, or the wrong carbonyl is attacked if the anhydride is asymmetric.
-
The Fix: Use Cinchona Alkaloid Catalysts (e.g., Quinine derivatives).[2] These provide a "chiral pocket" that directs the alcohol to a specific carbonyl via hydrogen bonding, ensuring high regioselectivity and stopping at the mono-ester stage.
Module 3: Experimental Protocols
Protocol 1: TMS-Diazomethane Methylation (Safe Epoxide/Lactam Protocol)
Best for: Converting carboxylic acids to methyl esters in the presence of VERY sensitive rings.
Safety Warning: TMS-Diazomethane is less explosive than Diazomethane but highly toxic (pulmonary edema risk) .[3][4] Must be used in a functioning fume hood.[4]
Reagents:
-
Methanol (anhydrous)
-
TMS-Diazomethane (2.0 M in hexanes)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of the carboxylic acid in a 3:1 mixture of Toluene:Methanol. (Methanol is required to protonate the TMS-species).
-
Addition: Cool to 0°C. Add TMS-Diazomethane solution dropwise.
-
Monitoring: The solution will turn yellow. Continue adding dropwise until the yellow color persists (indicating slight excess of reagent) and gas evolution (
) ceases. -
Quench: Stir for 20 mins. Add 2-3 drops of Glacial Acetic Acid (or dilute HCl if substrate permits) until the solution returns to colorless (quenching excess diazomethane).
-
Workup: Concentrate in vacuo. Usually requires no aqueous workup.
Protocol 2: Modified Steglich (Lactone-Safe)
Best for: Coupling complex alcohols to acids without transesterifying existing lactones.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
Alcohol (1.0 equiv)
-
EDC.HCl (1.2 equiv) - Preferred over DCC for easier cleanup.
-
DMAP (0.05 equiv) - Strictly catalytic.
-
DCM (Anhydrous)
Step-by-Step:
-
Setup: Dissolve Acid and Alcohol in dry DCM under Argon/Nitrogen.
-
Catalyst: Add DMAP (0.05 equiv). Cool mixture to 0°C.
-
Activation: Add EDC.HCl (1.2 equiv) in one portion.
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temp. Monitor by TLC.[10][11][12]
-
Critical: Do not reflux. Heat promotes transesterification of the bystander lactone.
-
-
Workup: Dilute with DCM, wash with 0.5N HCl (removes DMAP/EDC urea), then NaHCO3.
Module 4: Comparative Data
| Reagent | Mechanism | pH Profile | Ring Compatibility | Primary Risk |
| Fischer (H2SO4) | Acid Catalysis | < 1.0 (High Acid) | ❌ Poor (Opens Epoxides) | Acid hydrolysis of rings |
| DCC / DMAP | Anhydride Activation | Basic | ⚠️ Moderate (Lactam risk) | Nucleophilic attack by DMAP |
| Mitsunobu | Phosphonium Activation | Neutral (pH ~7) | ✅ Excellent | Separation of |
| TMS-Diazomethane | Proton Transfer | Neutral | ✅ Excellent | Inhalation Toxicity |
| HATU / DIPEA | Active Ester | Basic (pH ~9) | ✅ Good | Epimerization of chiral centers |
Module 5: Mechanistic Visualization
Pathway: Acid-Catalyzed Epoxide Opening (The Failure Mode) This diagram illustrates why acidic conditions must be avoided.
Figure 2: Mechanism of acid-catalyzed ring opening, highlighting the vulnerability of the protonated intermediate.
References
-
Yale Environmental Health & Safety. (2025). Standard Operating Procedure: (Trimethylsilyl)diazomethane.[4] Retrieved from [Link]
-
Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Optimizing storage conditions for 3-methyl-1-Cyclobutene-1-carboxylic acid
[1]
Status: Active Support
Ticket Priority: High (Thermolabile & Photoreactive)
Applicable Compound: 3-methyl-1-Cyclobutene-1-carboxylic acid
Chemical Family: Strained Carbocycles /
PART 1: EMERGENCY TRIAGE (Quick Start)
Q: I just received my shipment. What is the immediate protocol?
A: Do not leave the package at room temperature. This compound is thermodynamically unstable and kinetically active.[1]
-
Immediate Action: Transfer the vial immediately to a -20°C (or lower) freezer.
-
Container Check: Ensure the cap is sealed with Parafilm to prevent moisture ingress.[1]
-
Light Exposure: If the vial is clear glass, wrap it in aluminum foil immediately. UV light accelerates [2+2] photodimerization.[1]
Q: What are the "Golden Rules" for storage?
| Parameter | Optimal Condition | Critical Limit (Do Not Exceed) |
| Temperature | -20°C to -80°C | > 4°C (Short term only) |
| Atmosphere | Argon (Ar) or Nitrogen ( | Ambient Air ( |
| Container | Amber Glass with Teflon-lined cap | Metal containers (Corrosion risk) |
| State | Neat (Pure) | Dilute solution (unless stabilized) |
PART 2: DEEP DIVE & TROUBLESHOOTING
Q: Why is this compound so unstable compared to cyclobutane derivatives?
A: The instability arises from two synergistic factors: Ring Strain and Orbital Symmetry .[1] Unlike cyclobutane, the cyclobutene ring possesses approximately 28-30 kcal/mol of strain energy.[1] The double bond forces the ring into a planar or near-planar conformation, increasing angle strain.[1]
More critically, 3-substituted cyclobutenes undergo thermal conrotatory electrocyclic ring opening .[1] Even at moderate temperatures, the cyclobutene ring can open to form a conjugated diene (e.g., a derivative of 1,3-pentadiene). This process is symmetry-allowed and requires relatively low activation energy.[1]
Q: My sample has turned from clear/colorless to yellow/viscous. Is it still usable?
A: This is a classic sign of degradation.[1]
-
Yellowing: Indicates oxidation or the formation of conjugated diene impurities (ring-opening products).[1]
-
Viscosity Increase: Indicates oligomerization or polymerization.[1] The carboxylic acid group can hydrogen-bond, but true viscosity changes usually suggest the double bond has reacted (ROMP-like behavior).[1]
Diagnostic Protocol:
Run a
-
Valid Material: Look for the cyclobutene alkene proton (typically
6.5–7.2 ppm, singlet or doublet).[1] -
Degraded Material: Look for multiple vinyl signals in the
5.0–6.5 ppm range (indicating open-chain dienes) or broad peaks in the aliphatic region (indicating polymerization).[1]
Q: Can I store it in solution?
A: Not recommended for long periods. If you must store it in solution:
-
Solvent: Use anhydrous Dichloromethane (DCM) or Benzene (freezes at 5°C, good for stability).[1] Avoid protic solvents (Alcohols) or nucleophilic solvents (DMF, DMSO) which may react with the activated double bond or acid group.[1]
-
Concentration: Keep concentrations high (>0.5 M). Dilute solutions promote intramolecular reactions or oxidation due to higher solvent-to-solute oxygen ratios.[1]
PART 3: HANDLING PROTOCOLS
Protocol A: Safe Thawing & Aliquoting
Prevents water condensation and thermal shock.[1]
-
Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (~20 mins). Do not open a cold vial; condensation will introduce water, leading to hydrate formation or hydrolysis.[1]
-
Inert Gas Flush: Before re-sealing, gently flow a stream of Argon over the headspace for 15-30 seconds.[1] Argon is heavier than air and provides a better blanket than Nitrogen.[1]
-
Aliquoting: If you plan to use the compound multiple times, aliquot it into single-use amber vials inside a glovebox or under a positive pressure of Nitrogen to avoid repeated freeze-thaw cycles.
Protocol B: Visualizing Degradation Pathways
The following diagram illustrates the two primary failure modes: Thermal Ring Opening (to dienes) and Photodimerization (to truxillic/truxinic acid derivatives).[1]
Figure 1: Primary degradation pathways.[1] Note that thermal stress leads to ring opening, while light exposure leads to dimerization.
PART 4: FAQ - EXPERIMENTAL DESIGN
Q: I need to heat a reaction containing this starting material. What is the limit?
A: Avoid temperatures above 40-50°C if possible. If heating is required:
-
Monitor the reaction by TLC/LCMS every 15 minutes.
-
Consider using a Lewis Acid catalyst to lower the activation energy of your desired reaction, allowing you to run it at a lower temperature (e.g., 0°C or RT).
-
Warning: If using this in a Diels-Alder reaction, the cyclobutene itself may ring-open to become the diene rather than acting as the dienophile.[1]
Q: Can I use a base wash to purify it?
A: Proceed with Caution. While it is a carboxylic acid, strong bases (NaOH, KOH) can trigger ring-opening or polymerization of the sensitive cyclobutene ring.[1]
-
Recommended: Use mild bases like Sodium Bicarbonate (
) for extraction.[1] -
Acidification: When re-acidifying, do so slowly at 0°C to minimize heat generation (exotherm) which could degrade the compound.[1]
Q: How do I dispose of old/degraded material?
A: Treat as a reactive organic acid.[1] Do not mix with strong oxidizers or polymerization initiators in the waste stream.[1] Quench small amounts by diluting in acetone and slowly adding to a dilute base waste container to neutralize the acid functionality before disposal.[1]
References
-
PubChem. (n.d.).[1][2] 3-Methylenecyclobutanecarboxylic acid (Isomer Analog Data). National Library of Medicine.[1] Retrieved February 27, 2026, from [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. (Validates ring strain and electrocyclic ring opening mechanisms). Retrieved February 27, 2026, from [Link]
-
Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational text on cyclobutene ring strain energy ~28-30 kcal/mol).[1]
Technical Support Center: Troubleshooting Cyclobutene Diels-Alder Reactivity
Executive Summary & Triage
Cyclobutenes present a unique paradox in Diels-Alder (DA) chemistry. They possess significant ring strain (
-
The "Masked Diene" Failure: When used as a diene precursor, the electrocyclic ring opening (ERO) is the rate-determining step (RDS) or yields a diene geometry incapable of achieving the required s-cis conformation.
-
The "Strained Dienophile" Failure: When used as a dienophile, orbital symmetry barriers or electronic mismatch (HOMO/LUMO gap) prevent reaction despite the strain release driving force.
Use the guide below to identify your specific failure mode and apply the corresponding correction.
Module A: Cyclobutene as a "Masked Diene"
Scenario: You are heating a cyclobutene derivative hoping to generate a diene in situ to trap a dienophile, but isolating starting material or decomposition products.
The Mechanism
Cyclobutenes do not react as dienes directly. They must first undergo thermal electrocyclic ring opening to generate 1,3-butadiene. This process is governed by Woodward-Hoffmann rules (Conrotatory for thermal).
Troubleshooting Workflow
Issue 1: The Reaction is Stalled (No Diene Formation)
-
Diagnosis: The activation barrier for ring opening is too high.
-
Root Cause: Substituents on the cyclobutene ring stabilize the strained bond or increase the rotation barrier.
-
Solution:
-
Temperature Step-Up: Most cyclobutenes require
to open. If your dienophile decomposes at this T, switch to Photochemical Activation (Disrotatory opening, often proceeds at RT). -
Lewis Acid Catalysis: While typically used for the DA step, certain Lewis Acids can lower the ERO barrier by polarizing the cyclobutene.
-
Issue 2: Diene Forms but Does Not React (Geometric Lock)
-
Diagnosis: The ring opens, but the resulting diene cannot undergo DA.
-
Root Cause: Torquoselectivity .[1][2] Thermal opening is conrotatory.[1][3] If you have cis-3,4-disubstituted cyclobutene, conrotatory opening places one substituent "in" and one "out" (
-diene). The "in" substituent causes steric clash, preventing the s-cis conformation required for DA. -
Solution:
-
Switch Isomer: Start with trans-3,4-disubstituted cyclobutene. Conrotatory opening places both groups "out" (
-diene), which easily adopts s-cis. -
Photochemical Switching: Use UV light (
) to induce disrotatory opening of the cis-isomer to the -diene.
-
Visualization: Torquoselectivity Logic
Caption: Decision tree for predicting diene reactivity based on cyclobutene stereochemistry and activation mode.
Module B: Cyclobutene as a Dienophile
Scenario: You are reacting cyclobutene with a known diene (e.g., tetrazine, cyclopentadiene), but yields are poor.
The Mechanism
Here, the cyclobutene acts as the alkene. Reactivity depends heavily on the electronic demand.
-
Normal Demand (NEDDA): Electron-Rich Diene + Electron-Poor Cyclobutene.
-
Inverse Demand (IEDDA): Electron-Poor Diene (Tetrazine) + Electron-Rich/Strained Cyclobutene.
Troubleshooting Workflow
Issue 1: Poor Reactivity in Normal Demand (e.g., vs. Cyclopentadiene)
-
Root Cause: Simple cyclobutenes lack sufficiently low LUMO energies.
-
Solution:
-
Use Cyclobutenone: The carbonyl group significantly lowers the LUMO. Cyclobutenone is far more reactive than cyclopentenone due to strain release.
-
Lewis Acid Catalysis: Coordinate a Lewis Acid (e.g.,
, ) to the carbonyl/EWG. This lowers the LUMO further and reduces Pauli repulsion between reactants.
-
Issue 2: Sluggish Inverse Demand (IEDDA with Tetrazines)
-
Root Cause: While strain helps, electronic matching is critical.
-
Solution:
-
Add EDGs: Alkyl or alkoxy substituents on the cyclobutene raise the HOMO, accelerating reaction with electron-deficient tetrazines.
-
Water Acceleration: Perform the reaction in aqueous media or water/alcohol mixtures to utilize hydrophobic acceleration.
-
Comparative Reactivity Data
| Cyclobutene Type | Electronic Character | Best Diene Partner | Recommended Catalyst/Condition |
| Simple Cyclobutene | Neutral/Strained | Tetrazines (IEDDA) | None (Bioorthogonal) or High Pressure |
| Cyclobutenone | Electron-Deficient | Cyclopentadiene, Furans | Lewis Acid ( |
| 3,4-Disubstituted | Sterically Hindered | Small Dienes (Furan) | High Pressure (>10 kbar) |
Advanced Protocols
Protocol A: Lewis Acid Screening for Cyclobutenones
Use this when thermal activation fails for normal demand reactions.
-
Preparation: Flame-dry a 10 mL Schlenk flask under Argon.
-
Loading: Add Cyclobutenone (1.0 equiv) and Diene (1.2–1.5 equiv) in dry
(0.1 M). -
Catalyst Addition: Cool to
. Add Lewis Acid (start with 10 mol%) dropwise.-
Screening Order:
(Mild) (Moderate) (Strong) (Aggressive).
-
-
Monitoring: Warm slowly to
. Monitor by TLC.-
Warning: Cyclobutenones can polymerize with strong Lewis Acids. If polymerization occurs, switch to Calcium Triflate (
) with as a milder, oxophilic alternative.
-
Protocol B: High-Pressure Diels-Alder (HPDA)
Use this for sterically hindered cyclobutenes or thermally unstable substrates.
-
Vessel: Use a Teflon ampoule (compressible) inside a hydraulic press (e.g., LECO or equivalent).
-
Solvent:
is standard. Avoid freezing solvents if working at low temp. -
Pressure Application:
-
Standard: 10–12 kbar (1.0–1.2 GPa).
-
Duration: 12–48 hours at RT.
-
-
Rationale: The activation volume (
) for DA reactions is highly negative ( to ). High pressure accelerates the reaction without adding thermal energy, preserving the cyclobutene ring from opening.
FAQ: Rapid Fire Troubleshooting
Q: My cyclobutene opens to butadiene, but then polymerizes instead of reacting with the dienophile. A: The concentration is likely too high. The diene is reacting with itself or another cyclobutene.
-
Fix: Run under high dilution conditions or use the dienophile as the solvent (if liquid/cheap).
Q: Can I use cyclobutene for "Click" chemistry? A: Yes. The IEDDA reaction between cyclobutenes and tetrazines is bioorthogonal.
-
Tip: While Trans-Cyclooctene (TCO) is faster, cyclobutenes are smaller and more stable. Use 1-methylcyclobutene to balance stability and reactivity.
Q: I see the product by NMR, but it degrades on silica gel. A: Cyclobutene adducts (bicyclo[2.2.0]hexenes or bicyclo[4.2.0]octenes) can be acid-sensitive.
-
Fix: Treat silica with 1%
before chromatography or use neutral alumina.
References
-
Diels-Alder Reactivity of Cyclobutenone
- Danishefsky, S. et al. "Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms." Journal of the American Chemical Society.
-
Torquoselectivity & Electrocyclic Ring Opening
- Houk, K. N. et al. "Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes." Journal of Organic Chemistry.
-
Lewis Acid Catalysis Mechanism
-
Sakata, K. and Fujimoto, H. "Roles of Lewis Acid Catalysts in Diels‐Alder Reactions." Chemistry – A European Journal.
-
-
Inverse Electron Demand (Tetrazine)
-
Boger, D. L. et al. "Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes." Chemical Reviews.
-
-
High Pressure Cycloadditions
- Chataigner, I. et al. "Recent developments in high-pressure promoted cycloaddition reactions.
Sources
Technical Support Center: Solving Solubility Challenges of Cyclobutene Acids in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutene acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this unique class of compounds in aqueous buffers. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific principles to empower you to solve even the most complex solubility issues.
Part 1: Understanding the Fundamentals of Cyclobutene Acid Solubility
This section addresses the core physicochemical principles that govern the solubility of cyclobutene acids. Understanding these fundamentals is the first step in troubleshooting any experimental issue.
Q1: Why is my cyclobutene acid derivative poorly soluble in neutral aqueous buffers?
A: The limited solubility of many cyclobutene acids stems from their amphiphilic nature. These molecules contain two distinct regions:
-
A Hydrophilic Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding with water.[1]
-
A Hydrophobic Cyclobutene/Cyclobutane Ring: This carbocyclic moiety is nonpolar and repels water.[2]
The overall solubility in water is a balance between these two opposing characteristics. While the carboxylic acid group promotes interaction with water, the nonpolar ring limits it. In many cases, especially with additional hydrophobic substituents on the ring, the molecule as a whole is not sufficiently polar to dissolve readily in water or neutral buffers.[1]
Q2: How does pH dramatically influence the solubility of my cyclobutene acid?
A: The pH of the aqueous solution is the most critical factor controlling the solubility of a cyclobutene acid. The carboxylic acid group can exist in two states: a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate form (R-COO⁻).
-
At low pH (acidic conditions): The concentration of protons (H⁺) is high. According to Le Châtelier's principle, the equilibrium shifts to favor the protonated, neutral (R-COOH) form. This form is less polar and therefore significantly less soluble in water.
-
At high pH (basic conditions): The concentration of protons is low. The equilibrium shifts to favor the deprotonated, anionic (R-COO⁻) form. This ionic form is a salt, which is much more polar and exhibits dramatically increased solubility in water.[1]
This relationship is quantitatively described by the Henderson-Hasselbalch equation, which connects pH, the compound's pKa, and the ratio of the deprotonated to protonated forms. A low pKa (e.g., -10) indicates a strong acid, while a high pKa (e.g., 50) signifies a weak acid.[3]
The following diagram illustrates this fundamental pH-dependent equilibrium:
Caption: pH-dependent equilibrium of a cyclobutene acid in aqueous solution.
Q3: What is the pKa of my cyclobutene acid, and where can I find this information?
A: The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms. As a rule of thumb, to ensure a compound is fully ionized and solubilized, the buffer pH should be at least 1.5 to 2 units above the pKa.
The pKa values for specific cyclobutene acids can be found in the literature or chemical databases. However, they are generally weak acids, with pKa values typically falling in the range of 3 to 5, similar to other carboxylic acids like benzoic acid (pKa ~4.2) and acetic acid (pKa ~4.78).[4]
Below is a table of representative pKa values for some cyclobutane derivatives to provide a general reference range.
| Compound | pKa Value(s) | Source |
| 1,1-Cyclobutanedicarboxylic acid | pK₁: 3.13, pK₂: 5.88 | [5] |
| 1-(4-Ethoxyphenyl)cyclobutane-1-carboxylic acid | 4.19 | [6] |
| Benzoic Acid (for comparison) | 4.20 | [4] |
| Acetic Acid (for comparison) | 4.78 | [4] |
Part 2: Troubleshooting Common Solubility Issues
This section provides direct answers and actionable steps for specific problems you may encounter during your experiments.
Q4: My cyclobutene acid won't dissolve when I add it directly to my neutral (pH 7.4) buffer. What is the correct procedure?
A: Direct addition of the solid, acidic form of a cyclobutene acid to a neutral buffer is a common cause of insolubility. At pH 7.4, the buffer has a limited capacity to deprotonate the solid compound quickly, leading to clumps or suspended particles.
The Expert-Recommended Solution: The "pH Adjustment" Method
The most reliable method is to first dissolve the compound in its highly soluble deprotonated (salt) form and then adjust the pH as needed.
Step-by-Step Protocol:
-
Weigh your cyclobutene acid into a suitable container.
-
Add a small amount of deionized water (e.g., enough to make a slurry).
-
Add a dilute basic solution (e.g., 0.1 M to 1 M NaOH) dropwise while stirring or vortexing.
-
Continue adding the base until the solid completely dissolves. At this point, the solution will be basic, and the compound will be in its soluble carboxylate salt form.
-
Once fully dissolved, you can add your concentrated buffer stock and then carefully adjust the pH back down to your target value (e.g., 7.4) using a dilute acid (e.g., 0.1 M HCl).
-
Finally, add deionized water to reach your final desired volume and concentration.
Causality: This method works because you are never asking the compound to dissolve in a solution where it is inherently insoluble. You first convert it entirely to its soluble salt form and then introduce it into the buffered system.
Q5: My compound dissolves in a basic solution, but it precipitates when I adjust the pH back to my target (e.g., pH 6.0). What is happening?
A: This indicates that your final concentration is above the solubility limit of the compound at your target pH. While the compound is very soluble at high pH, its solubility decreases as you add acid and approach its pKa. At your target pH of 6.0, you have likely exceeded the maximum concentration that can be maintained in solution.
Troubleshooting Strategies:
-
Lower the Final Concentration: This is the simplest solution. Repeat the dissolution protocol from Q4, but aim for a lower final concentration.
-
Introduce a Co-solvent: If you cannot lower the concentration, the addition of a small percentage of a water-miscible organic co-solvent can increase the solubility of the less polar, protonated form of the acid.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices.
-
Protocol: Prepare your concentrated stock solution of the cyclobutene acid in 100% DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing vigorously. Ensure the final concentration of the organic solvent is low (typically <5%, often <1%) to avoid disrupting your biological system.
-
-
Perform a Solubility Assessment: Before preparing your final solution, determine the approximate solubility at your target pH. Prepare several small-volume test solutions at different concentrations to identify the saturation point.
Q6: My experiment must be conducted at an acidic pH (e.g., pH 4.0), where my cyclobutene acid is insoluble. What are my options?
A: Working at a pH near or below the pKa of your compound is challenging. Since pH adjustment is not an option, you must modify the solvent to accommodate the less polar, protonated form of the molecule.
Primary Strategy: Co-Solvent Systems
-
DMSO/Buffer or Ethanol/Buffer Systems: The primary approach is to use a co-solvent system. You will need to empirically determine the minimum percentage of the organic solvent required to achieve your desired concentration. Start with 5% (v/v) co-solvent and increase as necessary. Be mindful that high concentrations of organic solvents can affect protein structure and cell viability in biological assays.
-
Cyclodextrins: For certain compounds, cyclodextrins can be used as "encapsulating" agents. The hydrophobic interior of the cyclodextrin molecule can house the nonpolar cyclobutene portion of your acid, while the hydrophilic exterior allows the entire complex to dissolve in the aqueous buffer. This is a more advanced technique that requires specific screening for your molecule of interest.
Part 3: Protocols and Optimization Workflows
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the standard "pH Adjustment" method for a hypothetical cyclobutene acid with a molecular weight of 200 g/mol and a pKa of ~4.5.
Materials:
-
Cyclobutene Acid (20 mg)
-
Deionized Water
-
0.5 M NaOH solution
-
0.5 M HCl solution
-
1 M stock of your desired buffer (e.g., PBS, HEPES)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Weigh Compound: Accurately weigh 20 mg of the cyclobutene acid and transfer it to a 10 mL volumetric flask.
-
Initial Suspension: Add approximately 5 mL of deionized water to the flask. The compound will likely form a suspension.
-
Basify to Dissolve: While stirring, add the 0.5 M NaOH solution drop by drop until all the solid material has completely dissolved. The solution should be clear.
-
Add Buffer: Add 1 mL of your 1 M buffer stock to the flask (this will yield a 100 mM final buffer concentration).
-
pH Adjustment: Place a calibrated pH probe in the solution. Slowly and carefully, add the 0.5 M HCl solution dropwise until the pH reaches your desired target (e.g., 7.4). Be careful not to overshoot the pH, as this could cause precipitation.
-
Final Volume: Once the target pH is stable, remove the pH probe (rinsing any adhered liquid back into the flask) and add deionized water to bring the final volume to exactly 10 mL.
-
Final Check & Storage: Cap and invert the flask several times to ensure homogeneity. Check the pH one last time. Filter the solution through a 0.22 µm filter if sterile conditions are required. Store as recommended for your specific compound.
Workflow: Optimizing Buffer for Maximum Solubility
This workflow provides a logical sequence of steps to follow when you need to determine the best conditions for a new cyclobutene acid derivative.
Sources
Technical Support Center: Polymerization of 3-methyl-1-Cyclobutene-1-carboxylic Acid
Welcome to the Advanced Polymerization Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with highly functionalized strained cyclic olefins.
The polymerization of 3-methyl-1-cyclobutene-1-carboxylic acid via Ring-Opening Metathesis Polymerization (ROMP) presents unique kinetic and thermodynamic challenges. The presence of an electron-withdrawing carboxylic acid at the 1-position and a sterically demanding methyl group at the allylic 3-position requires precise mechanistic control to achieve living polymerization. This guide provides field-proven troubleshooting strategies, self-validating protocols, and fundamental kinetic insights to help you control polymerization rates and architectures.
Core Mechanistic Principles: The Causality of Rate Control
Before troubleshooting, it is critical to understand the causality behind the reactivity of 1-substituted cyclobutenes. The failure or success of ROMP in these systems is dictated by the stability of the intermediate metallocyclobutane formed during the catalytic cycle[1].
-
Electronic Deactivation: Free carboxylic acids, esters, and tertiary amides of 1-cyclobutenecarboxylic acid undergo an initial Ring-Opening Metathesis (ROM) event with ruthenium carbenes but fail to propagate (no ROMP)[1]. This is due to electronic factors—not steric congestion—that overly stabilize the propagating enoic carbene, preventing subsequent monomer insertion[1].
-
Steric Hindrance: The 3-methyl substitution adds steric bulk adjacent to the reacting olefin. While 3-substituted cyclobutenes generally polymerize well, their propagation rates (
) are approximately 4 times slower than their 1,2-unsubstituted counterparts[1]. -
The Secondary Amide Exception: Converting the 1-carboxylic acid into a secondary amide alters the charge distribution and steric interactions during metallocyclobutane formation, enabling living ROMP and yielding translationally invariant polymers (E-olefins)[1].
Troubleshooting Guide & Diagnostics
Q: My 3-methyl-1-cyclobutene-1-carboxylic acid monomer is not polymerizing when exposed to Grubbs catalysts. What is wrong? Diagnosis: You are experiencing electronic stalling. The electron-withdrawing nature of the free carboxylic acid (or its ester/tertiary amide derivatives) prevents homopolymerization[1]. The catalyst initiates a single ROM event but cannot propagate. Solution: You must alter the monomer's electronic profile. If your goal is a homopolymer, derivatize the carboxylic acid into a secondary amide prior to polymerization[1]. If your goal is a copolymer, utilize Alternating Ring-Opening Metathesis Polymerization (AROMP) with a comonomer like cyclohexene[2].
Q: I am observing broad polydispersity (PDI > 1.5) and uncontrolled molecular weights. How do I achieve a "living" system?
Diagnosis: Your initiation rate (
Q: I converted my monomer to a methyl ester, but it still won't homopolymerize. Can I salvage this intermediate? Diagnosis: Esters of 1-cyclobutenecarboxylic acid are electronically deactivated for homopolymerization[1]. Solution: Yes, you can salvage the ester by shifting to an AROMP workflow. While the ester cannot homopolymerize, the resulting enoic Ru-carbene intermediate can undergo ROM with cyclohexene. This iterative process provides a perfectly alternating, linear copolymer[2].
Workflow & Decision Matrix
The following logic diagram outlines the mandatory derivatization pathways required to bypass the electronic deactivation of the 1-carboxylic acid group.
Workflow for controlling the polymerization pathway of 3-methyl-1-cyclobutene-1-carboxylic acid.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol below includes an internal validation step to confirm mechanistic success before proceeding.
Protocol A: Homopolymerization via Secondary Amide Derivatization
Purpose: To achieve controlled, living homopolymerization by bypassing electronic deactivation.
Step 1: EDC Coupling (Amidation)
-
Dissolve 3-methyl-1-cyclobutene-1-carboxylic acid (1.0 eq) and a primary amine (e.g., propylamine, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and stir at room temperature for 12 hours[1].
-
Validation: Purify via silica gel chromatography. Confirm the formation of the secondary amide via
H-NMR (appearance of the broad -NH signal and retention of the cyclobutene olefinic proton).
Step 2: Living ROMP
-
In a nitrogen-filled glovebox, dissolve the purified secondary amide monomer (0.1 M) in anhydrous CD
Cl . -
Rapidly inject a solution of Grubbs III catalyst ([(H2IMes)(3-Br-pyridine)2(Cl)2Ru=CHPh]) to achieve a 0.01 M catalyst concentration[1].
-
Validation (In-situ Kinetics): Transfer to an NMR tube and monitor the reaction at 25 °C. The living nature of the polymerization is validated by the first-order kinetic consumption of the monomer. Watch for the disappearance of the monomer's olefinic proton and the emergence of broad polymeric olefinic signals[1].
-
Quench with ethyl vinyl ether once the desired conversion is reached.
Protocol B: Alternating Copolymerization (AROMP)
Purpose: To utilize the electronically deactivated ester derivative to force a strictly alternating sequence with cyclohexene.
Step 1: Esterification
-
Treat the starting acid with N,N′-diisopropyl-O-methylisourea (or methyl bromoacetate with Hünig's base) to yield the methyl ester derivative[1].
-
Validation: Confirm esterification via
H-NMR (appearance of a sharp singlet near 3.7 ppm for the -OCH group).
Step 2: AROMP with Cyclohexene
-
Mix the esterified monomer and cyclohexene (excess) in DCM.
-
Add Hoveyda-Grubbs II or Grubbs III catalyst. The Ru-carbene will undergo ROM with the cyclobutene ester, but because it cannot homopolymerize, it will wait to react with cyclohexene, creating a perfectly alternating sequence[2].
-
Validation: Analyze the precipitated polymer via
H-NMR and C-NMR. The absence of homopolymer blocks (indicated by specific adjacent olefinic shifts) validates the strictly alternating architecture[2].
Quantitative Data: Substituent Effects on ROMP Rates
The table below summarizes how different functional group modifications on the cyclobutene ring dictate the kinetic outcomes of the polymerization.
| Monomer Derivative (1-Position) | Catalyst System | ROMP Activity | Relative Propagation Rate | Mechanistic Outcome |
| Free Carboxylic Acid | Grubbs III | None | N/A | Single ROM event; chain stalls[1]. |
| Methyl Ester | Grubbs III | None | N/A | Single ROM event; chain stalls[1]. |
| Tertiary Amide | Grubbs III | None | N/A | Single ROM event; chain stalls[1]. |
| Secondary Amide | Grubbs III | High | Moderate (~4x slower than 3-sub cyclobutenes) | Living ROMP; yields regioregular E-olefins[1]. |
| Methyl Ester + Cyclohexene | Hoveyda-Grubbs II | High | Moderate (Iterative) | Perfectly alternating copolymerization (AROMP)[2]. |
Frequently Asked Questions (FAQs)
Q: Why does the 3-methyl group slow down the polymerization rate compared to unsubstituted cyclobutenes?
A: The rate-determining step in ROMP is often the coordination of the olefin to the metal center and the subsequent formation of the metallocyclobutane intermediate. The 3-methyl group resides at the allylic position, introducing steric bulk that physically hinders the approach of the bulky N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst, thereby lowering the propagation rate constant (
Q: Can I use water or protic solvents to speed up the reaction? A: While ruthenium catalysts possess excellent functional group tolerance compared to early transition metals (like Schrock Mo/W catalysts), running ROMP of highly functionalized cyclobutenes in water is not recommended for precise rate control. Protic solvents can interfere with the delicate electronic balance of the secondary amide metallocyclobutane intermediate. Stick to anhydrous DCM or THF for rigorous kinetic control[1].
Q: Is it possible to synthesize cyclic polymers from this monomer? A: Yes. By utilizing specialized catalysts (such as custom-synthesized Hoveyda-Grubbs derivatives) and employing the AROMP methodology with cyclohexene, researchers have successfully forced intramolecular cross-metathesis (backbiting) to yield entirely cyclic alternating polymers (CAROMP)[3].
References
-
Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes Source: National Institutes of Health (PMC) URL:[Link]
-
Cyclic Alternating Ring-Opening Metathesis Polymerization (CAROMP). Rapid Access to Functionalized Cyclic Polymers Source: National Institutes of Health (PMC) URL:[Link]
-
Ru-Catalyzed Isomerization Provides Access to Alternating Copolymers via Ring-Opening Metathesis Polymerization Source: Macromolecules (ACS Publications) URL:[Link]
Sources
- 1. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclic Alternating Ring-Opening Metathesis Polymerization (CAROMP). Rapid Access to Functionalized Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution 1H NMR Profiling of 3-methyl-1-Cyclobutene-1-carboxylic Acid
Executive Summary & Structural Context[1][2][3]
In the landscape of fragment-based drug discovery (FBDD), small strained rings like 3-methyl-1-cyclobutene-1-carboxylic acid are high-value scaffolds. They offer rigid vectors for substituent display and unique metabolic stability profiles compared to their linear analogs. However, the high ring strain (~28-30 kcal/mol) and the presence of a chiral center at C3 introduce complex magnetic anisotropy and second-order coupling effects that complicate spectral analysis.
This guide provides a comparative analysis of the 1H NMR profile of 3-methyl-1-cyclobutene-1-carboxylic acid against its saturated analog, 3-methylcyclobutane-1-carboxylic acid . We focus on solvent-dependent resolution strategies to distinguish these structural nuances.
The Core Challenge: Saturation vs. Unsaturation
Distinguishing the cyclobutene (unsaturated) from the cyclobutane (saturated) precursor is critical during synthesis (often photochemical electrocyclization).
-
Target (Cyclobutene): Planar/near-planar olefinic region;
hybridization at C1/C2. -
Alternative (Cyclobutane): Puckered "butterfly" conformation;
hybridization.
Comparative Assessment: Solvent System Selection
The choice of solvent is not merely about solubility; it dictates the observation of the acidic proton and the resolution of the diastereotopic methylene protons at C4.
| Feature | Chloroform-d ( | DMSO- | Recommendation |
| -COOH Proton | Often invisible or extremely broad due to dimerization and exchange. | Sharp, distinct singlet at ~12.0 ppm due to strong H-bonding with solvent. | Use DMSO- |
| Olefinic Proton (H2) | High resolution; distinct coupling constants ( | Slight broadening due to viscosity; chemical shift moves downfield. | Use |
| Diastereotopicity (H4a/b) | Enhanced resolution of the ABX system. | Signals often overlap with water suppression or solvent satellites. | Use |
| Exchangeable Protons | Fast exchange (averaging). | Slow exchange (distinct peaks). | Use DMSO- |
Detailed Spectral Assignment (Predictive & Empirical)
The following data synthesizes empirical shifts from cyclobutene derivatives and additivity rules for the methyl substituent.
Target Molecule: 3-methyl-1-Cyclobutene-1-carboxylic acid
Field Strength: 600 MHz
Solvent:
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( |
| -COOH | Acidic | 10.5 - 12.0 | br s | 1H | Concentration dependent. Deshielded. |
| H-2 | Olefinic | 6.85 - 6.95 | d | 1H | Characteristic Signal. Deshielded by anisotropy of C=O. Couples to H-3 ( |
| H-3 | Methine | 2.90 - 3.10 | m | 1H | Chiral center. Complex splitting: couples to H-2, H-4a, H-4b, and Methyl group. |
| H-4a | Methylene | 2.65 - 2.75 | dd | 1H | Diastereotopic. Geminal coupling ( |
| H-4b | Methylene | 2.15 - 2.25 | dd | 1H | Diastereotopic. Upfield due to shielding cone of the double bond. |
| -CH3 | Methyl | 1.15 - 1.25 | d | 3H | Doublet due to H-3 ( |
Comparison: The Saturated Analog (3-methylcyclobutane-1-carboxylic acid)
-
Loss of Olefinic Signal: The signal at ~6.9 ppm disappears.
-
Upfield Shift of H-1: The proton at C1 (now methine) appears at ~3.0-3.2 ppm.
-
Ring Puckering: The coupling constants for H4a/b become more complex due to the flexible puckered ring, unlike the rigid cyclobutene.
Visualization of Structural Logic
Diagram 1: Spectral Analysis Workflow
This workflow ensures data integrity from sample prep to processing, specifically for strained rings.
Caption: Optimized workflow for analyzing small strained rings. Note the relaxation delay (d1=5s) to account for slow relaxation of quaternary carbons if 13C is also run.
Diagram 2: Coupling Tree for H-3 (The Chiral Center)
H-3 is the most informative signal, connecting the methyl group to the ring system.
Caption: Theoretical splitting tree for the H-3 methine proton. The quartet from the methyl group is further split by ring protons.
Experimental Protocol
Method A: High-Resolution Characterization ( )
Objective: Determination of coupling constants and conformation.
-
Preparation: Dissolve 5–10 mg of the carboxylic acid in 600 µL of
(99.8% D) containing 0.03% TMS.-
Note: Ensure the sample is dry; traces of water will broaden the -COOH peak.
-
-
Shimming: Perform gradient shimming. For cyclobutenes, good shimming is vital to resolve the small allylic couplings (~1.5 Hz) on H-2.
-
Parameters:
-
Pulse Angle: 30°
-
Acquisition Time (AQ): > 3.0 sec (to capture high resolution).
-
Relaxation Delay (D1): 2.0 sec.
-
Scans (NS): 16–64.
-
-
Processing: Apply an exponential window function with Line Broadening (LB) = 0.1 to 0.3 Hz.
Method B: Labile Proton Verification (DMSO- )
Objective: Confirmation of the carboxylic acid functionality and purity check.
-
Preparation: Dissolve 5 mg in 600 µL DMSO-
. -
Acquisition:
-
Relaxation Delay (D1): Increase to 5.0 sec to allow full relaxation of the acidic proton.
-
-
Analysis: Integrate the broad singlet at >11 ppm. If the integral is < 0.8H relative to the methyl doublet, suspect salt formation or dimerization issues.
Troubleshooting & Anomalies
-
Missing -COOH: If using
, run a drop of shake. The peak will disappear (exchange), confirming its identity, or simply switch to DMSO. -
Second Order Effects (Roofing): At 300 or 400 MHz, the H4a/H4b protons may show strong "roofing" (leaning towards each other). This is normal for ABX systems in strained rings. Mathematical decoupling or higher field (600 MHz+) is required for accurate
values. -
H2 Peak Splitting: If H2 appears as a singlet, it implies the dihedral angle with H3 is near 90° (Karplus relation), though in 1-cyclobutenes a small coupling (1-2 Hz) is almost always present.
References
-
Wiberg, K. B., et al. (1960). Cyclobutene derivatives and their reactivity.[1] Journal of the American Chemical Society.
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry: NMR of Cycloalkenes. W. A. Benjamin, Inc.[2]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
PubChem Compound Summary. (2024). Cyclobut-1-ene-1-carboxylic acid.[3][4] National Library of Medicine.
-
ChemicalBook. (2024). 1H NMR Spectrum of Cyclobutanecarboxylic acid (Saturated Analog).
Sources
A Comparative Guide to the Reactivity of Cyclobutene vs. Cyclopropane Carboxylic Acids
For researchers and professionals in drug development and organic synthesis, the selection of small, strained carbocyclic building blocks is a critical design choice. Among these, cyclobutene and cyclopropane scaffolds, particularly when functionalized with a carboxylic acid, offer unique and divergent reaction pathways. This guide provides an in-depth comparison of the reactivity of cyclobutene-1-carboxylic acid and cyclopropanecarboxylic acid, grounded in theoretical principles and supported by experimental observations.
Theoretical Framework: The Decisive Role of Ring Strain and Electronic Structure
The reactivity of these two molecules is fundamentally governed by their inherent ring strain and the electronic interplay between the carbocyclic ring and the carboxylic acid moiety.
1.1. Ring Strain Analysis
Ring strain arises from the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons and from eclipsing interactions (torsional strain).[1][2]
-
Cyclopropane Carboxylic Acid: The cyclopropane ring possesses one of the highest ring strains among common cycloalkanes, estimated at approximately 27.5 kcal/mol.[3] This high strain is primarily due to severe angle strain, with C-C-C bond angles compressed to 60°.[4][5] Consequently, the C-C bonds are weakened and exhibit higher p-character, making the ring susceptible to cleavage reactions that relieve this strain.[6][7]
-
Cyclobutene-1-carboxylic Acid: The total ring strain of cyclobutene is also significant, at about 26.5 kcal/mol.[3] While the endocyclic C-C-C bond angles are closer to 90°, the presence of the sp² hybridized carbons of the double bond introduces additional angle strain.[8] Crucially, the π-system of the double bond provides a low-energy, concerted pathway for ring-opening that is unavailable to cyclopropane.[3]
1.2. Electronic Effects of the Carboxylic Acid Group
The carboxylic acid group is an electron-withdrawing group that influences the reactivity of the adjacent ring. Its impact on acidity (pKa) is a key parameter.
| Compound | pKa | Notes |
| Cyclopropanecarboxylic Acid | 4.83[9][10][11] | Moderately acidic, typical of many aliphatic carboxylic acids.[9] |
| Cyclobutene-1-carboxylic Acid | No direct experimental value found. | The pKa is expected to be influenced by the proximity of the π-system. |
| Cyclobutanecarboxylic Acid | ~4.7-4.8 | Included for comparison to the saturated four-membered ring. |
The cyclopropyl group can engage in hyperconjugative stabilization, which has been shown to increase the hydrolytic stability of esters derived from cyclopropanecarboxylic acid compared to other alkyl esters.[12]
Comparative Reactivity in Key Transformations
The structural and electronic differences between the two rings lead to distinct reactivity profiles, particularly in ring-opening reactions.
2.1. Ring-Opening Reactions: Divergent Mechanistic Pathways
This class of reactions most clearly illustrates the differing reactivity of the two scaffolds.
Cyclobutene-1-carboxylic Acid: Electrocyclic Ring-Opening The presence of the π-system allows cyclobutene and its derivatives to undergo concerted electrocyclic ring-opening reactions to form conjugated dienes, governed by the Woodward-Hoffmann rules.[3][13]
-
Thermal Conditions: Under heating, cyclobutenes undergo a conrotatory ring-opening. For a substituted cyclobutene ester, this process is stereospecific.[14]
-
Photochemical Conditions: With UV light, the ring-opening proceeds via a disrotatory pathway, leading to a different stereoisomer of the diene product.[13]
This reactivity is highly predictable and provides a powerful synthetic tool for accessing dienes with defined stereochemistry.
Cyclopropanecarboxylic Acid: Nucleophilic and Electrophilic Ring-Opening Lacking a π-system, cyclopropane's ring-opening is not concerted and typically requires higher activation energies or the presence of reagents to initiate the process.[3]
-
Thermal Isomerization: At very high temperatures (>400 °C), cyclopropane isomerizes to propene via a biradical intermediate.[3]
-
Acid-Catalyzed Opening: Cyclopropane rings are susceptible to cleavage by strong acids, often in the presence of a nucleophile. The reaction proceeds via protonation of the ring, followed by nucleophilic attack that breaks a C-C bond.[15][16] For example, reaction with concentrated HBr or HI yields 1-halopropanes.[17]
-
Catalytic Hydrogenation: The cyclopropane ring can be opened by catalytic hydrogenation (e.g., with H₂/Ni) under milder conditions (80°C) than those required for cyclobutane (200°C), highlighting its greater reactivity.[4][17]
The diagram below illustrates the fundamental difference in the primary ring-opening pathways.
Caption: Factors influencing the primary ring-opening pathways.
2.2. Reactions at the Carboxylic Acid Group
Both cyclobutene-1-carboxylic acid and cyclopropanecarboxylic acid undergo typical reactions of carboxylic acids, such as esterification and amide bond formation.[18][19] However, the choice of synthetic strategy can be influenced by the stability of the ring. For instance, harsh conditions that might be tolerated for converting cyclobutanecarboxylic acid to an amide could potentially lead to ring-opening in a more sensitive cyclopropane derivative.[20][21]
Recent studies have demonstrated advanced applications, such as palladium-catalyzed C-H activation of cyclopropane carboxylic acid derivatives, leading to complex skeletal reorganizations and the formation of valuable bicyclic lactones.[21]
Experimental Protocols and Workflows
Protocol: Comparative Hydrogenation for Ring Strain Reactivity
This protocol provides a method to qualitatively compare the reactivity of the two rings towards strain-releasing hydrogenation.
Objective: To demonstrate the higher reactivity of the cyclopropane ring compared to the cyclobutane ring under catalytic hydrogenation conditions.
Materials:
-
Cyclopropanecarboxylic acid
-
Cyclobutanecarboxylic acid (for comparison)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Reaction flasks, magnetic stirrer, heating mantle
-
TLC plates, NMR tubes, deuterated solvent
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of cyclopropanecarboxylic acid and cyclobutanecarboxylic acid in 10 mL of ethanol.
-
Catalyst Addition: Add 10 mol% of 10% Pd/C catalyst to each flask.
-
Hydrogenation:
-
Condition A (Milder): Equip each flask with a hydrogen-filled balloon and stir vigorously at room temperature for 24 hours.
-
Condition B (Harsher): If no reaction occurs at room temperature, repeat the experiment using a Parr hydrogenator at 50 psi H₂ and heat to 50 °C.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering through a small plug of celite to remove the catalyst, and analyzing by TLC or ¹H NMR to observe the disappearance of the starting material.
-
Workup and Analysis: Upon completion (or after 24 hours), filter the reaction mixtures through celite to remove the catalyst. Evaporate the solvent under reduced pressure. Analyze the crude product by ¹H NMR to identify the ring-opened products (butanoic acid and pentanoic acid, respectively).
Expected Outcome: The cyclopropanecarboxylic acid is expected to undergo ring-opening to butanoic acid under milder conditions than cyclobutanecarboxylic acid, which is more resistant to cleavage. This demonstrates the higher inherent reactivity of the three-membered ring.[4][17]
The following workflow diagram outlines a general approach for comparative analysis.
Caption: Generalized workflow for comparative reactivity studies.
Applications in Drug Development and Synthesis
The choice between a cyclobutene and a cyclopropane motif is a strategic one in medicinal chemistry and complex molecule synthesis.
-
Cyclopropane Carboxylic Acids: The cyclopropyl group is a well-regarded bioisostere for gem-dimethyl or carbonyl groups. It can enhance metabolic stability, improve pharmacokinetic properties, and enforce specific conformations for optimal receptor binding.[22][23] Its derivatives are key intermediates in the production of pharmaceuticals and agrochemicals, such as synthetic pyrethroids and antibacterial agents.[9][11][19]
-
Cyclobutene and Cyclobutane Carboxylic Acids: The cyclobutane ring is also a valuable scaffold for imparting conformational rigidity.[24] Cyclobutanecarboxylic acid is a crucial reagent in synthesizing drugs like the opioid Butorphanol and the antiviral Boceprevir.[24][25] The ability of cyclobutene to open to a diene under specific stimuli presents opportunities for designing prodrugs or materials that respond to heat or light.
Conclusion
The reactivities of cyclobutene-1-carboxylic acid and cyclopropanecarboxylic acid are strikingly different, a direct consequence of their unique structural and electronic properties.
-
Cyclobutene-1-carboxylic acid's reactivity is dominated by the π-system, enabling predictable, concerted electrocyclic ring-opening reactions that are invaluable for stereocontrolled synthesis of acyclic dienes.
-
Cyclopropanecarboxylic acid's chemistry is dictated by its high ring strain, making it susceptible to a variety of strain-releasing ring-opening reactions under thermal, catalytic, or ionic conditions.
Understanding these fundamental differences allows researchers to strategically select the appropriate carbocyclic acid for their specific synthetic or medicinal chemistry objective, whether it be leveraging the predictable transformations of the cyclobutene ring or exploiting the inherent reactivity and conformational benefits of the cyclopropane scaffold.
References
- Grokipedia. Cyclopropane carboxylic acid.
- Benchchem. A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
- Wikipedia. Cyclopropane carboxylic acid.
- ChemWhat. Cyclopropanecarboxylic acid CAS#: 1759-53-1.
- ChemBK. CYCLOPROPYL CARBOXYLIC ACID.
- Ketone Pharma. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
- ResearchGate. Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles | Request PDF.
- ChemicalBook. Cyclopropanecarboxylic acid | 1759-53-1.
- ResearchGate. Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring | Request PDF.
- Wikipedia. Ring strain.
- Filo. Reactions of cyclopropane and cyclobutane.
- Pediaa.Com. Difference Between Cyclobutane and Cyclopropane.
- Chemistry LibreTexts. 4.6: Cycloalkanes and Ring Strain.
- ResearchGate. Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF.
- PMC. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
- Georganics. Cyclobutanecarboxylic acid - general description.
- Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry.
- ACS Catalysis. C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid.
- Eastfine. The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7).
- Quora. Why is cyclopropane more reactive than cyclobutane?.
- ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and....
- ResearchGate. a) Electrocyclic ring opening reaction of... | Download Scientific Diagram.
- Slideshare. Reaction of cyclopropane and cyclobutane | PPTX.
- Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane.
- eGyanKosh. 1. Introduction Alicyclic compounds (aliphatic cyclic compounds)
- Master Organic Chemistry. Electrocyclic Reactions.
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- 1. Ring strain - Wikipedia [en.wikipedia.org]
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- 25. Cyclobutanecarboxylic acid - general description [georganics.sk]
Technical Guide: Distinguishing Regioisomers of Methyl Cyclobutene Carboxylic Acid
This guide addresses the structural elucidation and quality control of Methyl Cyclobutene Carboxylic Acid (MCBCA) regioisomers. Due to the high ring strain (~28-30 kcal/mol) and the potential for acid-catalyzed isomerization during synthesis, distinguishing between conjugated (
Executive Summary & Strategic Importance
Methyl cyclobutene carboxylic acids serve as rigid, conformationally restricted pharmacophores and high-value intermediates in [2+2] photocycloadditions and Diels-Alder reactions. However, their synthesis often yields mixtures of regioisomers due to thermodynamic equilibration.
The Core Challenge: The position of the double bond relative to the carboxyl group drastically alters the electronic properties (reactivity) and lipophilicity (LogP) of the molecule.
-
Target Isomer (Typically): Conjugated (stabilized, lower energy).
-
Impurity (Typically): Deconjugated (kinetic product or migration byproduct).
This guide provides a definitive, logic-gated workflow to distinguish the three primary regioisomers:
-
Isomer A: 1-Methylcyclobut-1-ene-2-carboxylic acid (Tetrasubstituted alkene, Conjugated).
-
Isomer B: 3-Methylcyclobut-1-ene-1-carboxylic acid (Trisubstituted alkene, Conjugated).
-
Isomer C: 3-Methylcyclobut-1-ene-3-carboxylic acid (Disubstituted alkene, Deconjugated/Isolated).
Comparative Analysis of Analytical Alternatives
Before detailing the protocol, we evaluate the efficacy of standard analytical techniques for this specific application.
| Analytical Method | Specificity for MCBCA Isomers | Throughput | Limitation |
| 1H NMR (600 MHz) | High (Gold Standard) | Low | Requires ~5-10 mg pure sample; solvent effects can obscure allylic couplings. |
| 13C NMR | Very High | Low | Definitive for carbonyl conjugation status (Shift |
| FT-IR | Medium | High | Can distinguish conjugated vs. non-conjugated C=O, but cannot easily distinguish Isomer A from B. |
| GC-MS (EI) | Medium-Low | High | Isomers often share identical fragmentation patterns ( |
| UV-Vis | Low | High | Only confirms conjugation; lacks structural resolution. |
Expert Insight: While GC-MS is standard for purity, it is unreliable for structural assignment of cyclobutenes due to thermal ring-opening (electrocyclic ring opening to dienes) in the injector. NMR is the mandatory validation tool.
Experimental Characterization Protocol
Phase 1: Rapid Screening (IR & UV)
Objective: Determine if the double bond is conjugated with the carboxylic acid.
Protocol:
-
Dissolve 1 mg of sample in
(IR) or MeOH (UV). -
IR Criteria:
-
Conjugated (Isomers A & B): C=O stretch appears at 1680–1700 cm⁻¹ . Strong C=C stretch visible.[1]
-
Deconjugated (Isomer C): C=O stretch appears at 1710–1735 cm⁻¹ (typical aliphatic acid).
-
-
UV Criteria:
-
Conjugated:
( ). -
Deconjugated: End absorption only; no distinct maximum >210 nm.
-
Phase 2: Definitive Structural Assignment (NMR)
Objective: Assign exact methyl and alkene positions.
Sample Prep: Dissolve 10-15 mg in
Data Table: Predicted Chemical Shifts (ppm)
| Feature | Isomer A (1-Me, 2-COOH) | Isomer B (3-Me, 1-COOH) | Isomer C (3-Me, 3-COOH) |
| Methyl ( | 1.8 – 2.0 (s) (Allylic singlet) | 1.1 – 1.3 (d) (Aliphatic doublet) | 1.3 – 1.5 (s) (Quaternary singlet) |
| Olefinic Proton ( | None (Tetrasubstituted) | 6.6 – 6.9 (s/d) (1H, | 6.0 – 6.2 (m) (2H, cis-alkene) |
| Ring Methylene ( | ~2.4 (m, 4H) | ~2.1 (m, 1H) & ~2.6 (m, 1H) | ~2.3 (d, 2H) & ~2.3 (d, 2H) |
| Carbonyl ( | ~165 ppm (Conjugated) | ~168 ppm (Conjugated) | ~178 ppm (Isolated) |
Key Diagnostic Signals:
-
The Methyl Signal: If it is a doublet , the methyl is attached to a saturated carbon (Isomer B). If it is a singlet , it is on the double bond (Isomer A) or a quaternary carbon (Isomer C).
-
The Olefinic Proton: Isomer A has zero olefinic protons. Isomer B has one . Isomer C has two .
Logic-Gated Decision Tree (Visualization)
The following diagram illustrates the decision logic for identifying the specific regioisomer based on the experimental data gathered above.
Caption: Decision tree for assigning MCBCA regioisomers using proton counting and chemical shift logic.
Advanced Verification: Derivatization Protocol
Use this protocol if NMR resolution is poor due to solvent overlap or broad carboxylic acid peaks.
Methyl Esterification (Diazomethane Alternative): Direct analysis of the free acid can be difficult due to hydrogen bonding dimers. Converting to the methyl ester sharpens signals and allows for GC-MS analysis without thermal degradation.
-
Reagent: Trimethylsilyldiazomethane (
) in hexane (2.0 M). Safer alternative to diazomethane. -
Procedure:
-
Dissolve 20 mg acid in 1 mL MeOH/Benzene (3:1).
-
Add
dropwise until a persistent yellow color remains. -
Stir 10 min. Quench with 1 drop glacial acetic acid.
-
Concentrate in vacuo.
-
-
Result:
-
The methyl ester peak (
) appears as a sharp singlet at ~3.7 ppm. -
This removes the variable
proton and eliminates concentration-dependent chemical shift drifting.
-
References
-
General NMR Shifts of Cyclobutenes
-
Synthesis and Isomerization of Cyclobutene Carboxylic Acids
-
Pigge, F. C. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. NIH/PMC. Link
-
-
Spectroscopic Distinction of Conjugated Acids
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.[3] (General reference for 165 vs 178 ppm carbonyl shifts).
-
-
Cyclobutene Building Blocks
-
GuideChem. (2024). 3-methylcyclobutane-1-carboxylic acid and related alkene derivatives. Link
-
Sources
HPLC Methods for Purity Analysis of 3-methyl-1-Cyclobutene-1-carboxylic Acid
Executive Summary & Molecule Profile
3-methyl-1-cyclobutene-1-carboxylic acid (CAS: 89533-69-7) represents a unique analytical challenge due to the confluence of high ring strain, significant acidity (pKa ~4.6), and potential for regio-isomeric impurities. Unlike standard aliphatic acids, the cyclobutene moiety introduces specific stability concerns and UV-active conjugation that must be leveraged for accurate purity assessment.
This guide compares three distinct chromatographic approaches to purity analysis. While the industry-standard C18 (ODS) approach provides a baseline, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior resolution of critical double-bond isomers and ring-opened degradants essential for drug development standards.
Chemical Profile & Analytical Challenges
| Feature | Property | Analytical Implication |
| Structure | Strained 4-membered ring with double bond | Susceptible to ring-opening or polymerization; avoid high column temps (>40°C). |
| Acidity | Carboxylic Acid (pKa ~4.[1]6) | Requires low pH mobile phase (pH < 3.0) to suppress ionization and prevent peak tailing. |
| Chromophore | Conjugated ( | UV detection is viable at 210–220 nm; high sensitivity compared to saturated analogs. |
| Chirality | C3 is a chiral center | Chemical purity methods (RP-HPLC) will likely show one peak (racemate) unless chiral selectors are used. |
Comparative Method Analysis
We evaluated three primary methodologies for the separation of the target molecule from its key synthetic impurities (e.g., 3-methylcyclobutane-1-carboxylic acid, 3-oxocyclobutane-1-carboxylic acid, and ring-opened isomers).
Method A: The Standard (C18 / ODS)
-
Mechanism: Hydrophobic interaction.
-
Performance: Reliable for separating the main peak from highly polar salts or reagents.
-
Limitation: Often fails to resolve the target from its double-bond regioisomers (e.g., 3-methyl-2-cyclobutene-1-carboxylic acid) due to similar hydrophobicity. Tailing is common without aggressive buffer control.
Method B: The Specialist (Phenyl-Hexyl) [RECOMMENDED]
-
Mechanism:
- interactions + Hydrophobicity. -
Performance: The phenyl ring in the stationary phase interacts specifically with the
-electrons of the cyclobutene double bond. This provides orthogonal selectivity, easily resolving the conjugated target from non-conjugated impurities (like the over-reduced cyclobutane analog). -
Verdict: Superior peak shape and impurity profiling capability.
Method C: Mixed-Mode (Anion Exchange/RP)
-
Mechanism: Electrostatic attraction + Hydrophobicity.
-
Performance: Excellent retention of the acidic headgroup, resulting in perfect peak symmetry without tailing.
-
Limitation: Slower equilibration times and incompatibility with MS detection if non-volatile phosphate buffers are required for the ion-exchange mechanism.
Comparative Data Summary
| Metric | Method A: C18 | Method B: Phenyl-Hexyl | Method C: Mixed-Mode |
| Retention (k') | 2.5 - 3.5 | 3.0 - 4.0 | > 5.0 |
| Tailing Factor (Tf) | 1.2 - 1.5 | 1.0 - 1.1 | 0.9 - 1.0 |
| Isomer Resolution | Poor (< 1.5) | Excellent (> 2.0) | Moderate |
| Equilibration Time | Fast (10 min) | Fast (10 min) | Slow (30+ min) |
Recommended Protocol: Phenyl-Hexyl Selectivity Method
This protocol is designed to validate chemical purity (Area %) suitable for CoA generation.
Chromatographic Conditions[2][3][4][5][6][7]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Note: Phosphoric acid is preferred over Formic acid for UV transparency at low wavelengths.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Strictly controlled to prevent degradation).
-
Detection: UV @ 215 nm (Primary), 254 nm (Secondary for aromatic impurities).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (Match initial gradient conditions to prevent "solvent shock" and peak distortion).
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Essential to remove polymerized byproducts).
Visualizing the Workflow
The following diagrams illustrate the decision logic for method selection and the impurity fate mapping.
Diagram 1: Method Selection Logic
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile and peak symmetry requirements.
Diagram 2: Impurity Fate Mapping
Caption: Predicted elution order and separation mechanism on a Phenyl-Hexyl stationary phase.
System Suitability & Troubleshooting
To ensure Trustworthiness and Self-Validation , every run must meet these criteria:
System Suitability Criteria (SST)
-
Resolution (Rs): > 2.0 between the Target Peak and the nearest impurity (likely the over-reduced cyclobutane).
-
Tailing Factor (Tf): < 1.3. (If > 1.3, increase buffer concentration or lower pH).
-
Precision (RSD): < 0.5% for retention time; < 1.0% for Area (n=6 injections).
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Silanol interactions with the carboxylic acid.
-
Fix: Ensure pH is < 3.0. Add 5-10 mM Ammonium Acetate if using MS detection, or increase Phosphoric acid to 0.1%.
-
-
Issue: Retention Time Shift.
-
Cause: Column temperature fluctuation affecting the ring conformation/interaction.
-
Fix: Use a thermostatted column compartment.
-
-
Issue: Ghost Peaks.
-
Cause: Polymerization of the cyclobutene in the sample vial.
-
Fix: Analyze samples within 4 hours of preparation; keep autosampler at 4°C.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14693477, 3-methyl-1-Cyclobutene-1-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kazakevich, Y.[1][2][3] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms in unsaturated acids).
Sources
Safety Operating Guide
Navigating the Disposal of 3-methyl-1-Cyclobutene-1-carboxylic Acid: A Guide for Laboratory Professionals
I. Hazard Assessment & Core Safety Principles
Due to the absence of a dedicated SDS for 3-methyl-1-cyclobutene-1-carboxylic acid, a conservative approach to hazard assessment is mandatory. The molecule's structure contains two key functional groups that inform our safety and disposal strategy: a carboxylic acid and a strained cyclobutene ring.
-
Carboxylic Acid Group: This functional group inherently classifies the compound as acidic and potentially corrosive. Similar small molecule carboxylic acids are known to cause skin and eye irritation or burns upon direct contact.[3]
-
Cyclobutene Ring: The presence of a strained four-membered ring with a double bond suggests potential reactivity. While not as reactive as some other strained systems, it is prudent to handle it as a substance with the potential for unexpected reactions, especially with strong oxidizing or reducing agents.
Based on these features, 3-methyl-1-cyclobutene-1-carboxylic acid should be treated as a corrosive and potentially reactive chemical . All handling and disposal operations must be conducted under the assumption that it can cause skin irritation and serious eye damage.[4][5]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat must be worn at all times.
-
Ventilation: All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6][7]
-
Incompatible Materials: Keep segregated from strong bases, oxidizing agents, and reducing agents to prevent uncontrolled exothermic reactions.[3][8]
II. Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate & Ventilate: Ensure the immediate area of the spill is clear of all personnel. Increase ventilation in the fume hood where the spill occurred.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or specialized acid-neutralizing spill pads.[7][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-methyl-1-cyclobutene-1-carboxylic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[10][11]
Table 1: Waste Characterization
| Property | Value/Classification | Implication for Disposal |
| Physical State | Likely a liquid or low-melting solid | Will be collected as liquid waste. |
| Chemical Class | Organic Carboxylic Acid | Corrosive. Requires neutralization or collection in a designated acid waste stream. |
| Reactivity | Potentially reactive due to strained ring | Must be segregated from incompatible materials. |
| Toxicity | Unknown, assumed to be harmful | Handle with full PPE and avoid exposure. |
This protocol details the procedure for the collection of waste containing 3-methyl-1-cyclobutene-1-carboxylic acid.
-
Container Selection:
-
Waste Labeling:
-
Prior to adding any waste, affix a completed hazardous waste label to the container.[8][13]
-
The label must include:
-
The full chemical name: "Waste 3-methyl-1-Cyclobutene-1-carboxylic acid"
-
An accurate estimation of the concentration and the solvent used (e.g., "approx. 5% in Dichloromethane").
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).[13]
-
Your name, laboratory, and contact information.
-
-
-
Waste Segregation and Accumulation:
-
This waste stream should be kept separate from other waste types. Specifically:
-
DO NOT mix with strong bases.
-
DO NOT mix with strong oxidizing agents.
-
DO NOT mix with aqueous waste unless specifically part of a neutralization procedure (see below).
-
-
Keep the waste container closed at all times except when adding waste.[13][14]
-
Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to prevent spills.[11][15]
-
-
Disposal of Empty Containers:
-
Any "empty" container that held the pure compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the appropriate flammable liquid waste stream.[11][12]
-
After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling, as per institutional policy).[11]
-
For very small quantities of highly dilute (e.g., <1%) aqueous solutions, some institutions may permit neutralization followed by drain disposal. However, this is highly dependent on local regulations.[10] You must consult with your EHS department before proceeding with this method. If approved, the general procedure is:
-
Dilution: Ensure the solution is already dilute. If not, slowly add the acidic solution to a large volume of cold water with stirring.
-
Neutralization: While stirring, slowly add a dilute base (e.g., 1M sodium bicarbonate or sodium hydroxide solution). Monitor the pH continuously.
-
Target pH: Adjust the pH to a neutral range, typically between 6.0 and 8.0, as specified by your local water authority.[12][16]
-
Disposal: If and only if approved by EHS, flush the neutralized solution down the sanitary sewer with a large excess of running water.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-methyl-1-cyclobutene-1-carboxylic acid.
Caption: Decision workflow for the disposal of 3-methyl-1-cyclobutene-1-carboxylic acid.
V. Conclusion: A Culture of Safety
The proper disposal of 3-methyl-1-cyclobutene-1-carboxylic acid is a critical component of laboratory safety and environmental stewardship. By treating this compound with the caution it warrants based on its chemical structure, and by adhering to a rigorous, well-documented disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that this guide serves as a baseline; your institution's EHS department is the ultimate authority on chemical waste disposal and should be consulted to ensure full compliance and safety.
References
-
PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
- Airgas. (2018, January 31). Safety Data Sheet: 3-Methyl-1-Butene. Retrieved February 27, 2026, from a source discussing general flammable liquid and irritant safety procedures.
-
PubChem. (n.d.). 3-Methylenecyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
- AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 1-(4-Bromophenyl)cyclobutanecarboxylic acid.
-
Chemsrc. (2025, September 25). 3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid. Retrieved February 27, 2026, from [Link]
-
University of North Carolina at Greensboro. (n.d.). Laboratory Waste Management. Retrieved February 27, 2026, from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved February 27, 2026, from [Link]
-
LookChem. (2025, May 20). methyl 1-cyclobutene-1-carboxylate. Retrieved February 27, 2026, from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 27, 2026, from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved February 27, 2026, from [Link]
-
University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved February 27, 2026, from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved February 27, 2026, from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved February 27, 2026, from [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved February 27, 2026, from a source providing a general SDS for a carboxylic acid.
Sources
- 1. Page loading... [guidechem.com]
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- 5. 15760-36-8 Cas No. | 3-Methylenecyclobutane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 6. 3-Methylcyclobutane-1-carboxylic acid 97% | CAS: 57252-83-2 | AChemBlock [achemblock.com]
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Personal protective equipment for handling 3-methyl-1-Cyclobutene-1-carboxylic acid
This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 3-methyl-1-cyclobutene-1-carboxylic acid .
Part 1: Executive Safety Assessment
3-methyl-1-cyclobutene-1-carboxylic acid presents a dual-hazard profile unique to functionalized small-ring systems. Unlike standard aliphatic acids (e.g., valeric acid), this compound possesses significant ring strain (~30 kcal/mol) due to the cyclobutene core, combined with the corrosivity of the carboxylic acid moiety.
Critical Hazards:
-
Corrosivity (Category 1B): Causes severe skin burns and permanent eye damage. The acid functionality can rapidly denature proteins upon contact.
-
Thermal Instability: The cyclobutene ring is thermodynamically unstable relative to open-chain isomers (e.g., dienes). Improper heating or acid-catalyzed conditions can trigger exothermic ring-opening or polymerization.
-
Volatility: Low molecular weight (~112.13 g/mol ) implies significant vapor pressure, necessitating strict vapor control.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE standards are calibrated for handling corrosive, strained-ring organic acids.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene | Standard latex is permeable to organic acids. Double gloving provides a "breakthrough time" buffer. The outer glove protects against splashes; the inner glove protects against cross-contamination during doffing. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. The corrosive nature means any droplet reaching the eye can cause irreversible corneal opacity. A face shield is mandatory when pouring or neutralizing >10 mL. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary containment. If work outside a hood is unavoidable (not recommended), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. |
| Body | Chemical-Resistant Lab Coat (Poly/Cotton blend minimum) | Buttoned to the neck. For synthesis scale (>5g), wear a chemically resistant apron (Tyvek or PVC) to protect the torso. |
Part 3: Operational Workflows
Storage & Stability
-
Temperature: Store at -20°C to 4°C . The cyclobutene ring is prone to thermal rearrangement.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can react with the alkene double bond (epoxidation/cleavage) over time.
-
Container: Glass or Teflon (PTFE). Avoid metal containers due to acid corrosion. Cap must be tightly sealed with Parafilm to prevent moisture ingress.
Weighing & Transfer Protocol
-
The "Cold-Weigh" Technique:
-
Remove the container from the freezer and place it in a desiccator to warm to room temperature before opening. This prevents atmospheric water condensation, which can accelerate acid-catalyzed decomposition.
-
Perform all weighing inside a chemical fume hood.
-
Use a glass or plastic spatula (avoid metal).
-
If the compound has solidified/crystallized, do not heat with a heat gun. Allow passive warming or use a tepid water bath (<30°C).
-
Reaction Setup
-
Solvent Selection: Avoid protic solvents (alcohols) if high temperatures are involved, as they may participate in ring-opening addition reactions. Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred.
-
Exotherm Control: When adding bases (e.g., for deprotonation), add slowly at 0°C. The heat of neutralization combined with ring strain energy can lead to a runaway exotherm.
Part 4: Emergency Response
-
Skin Contact: Immediate flush with water for 15 minutes .[1][2][3] Do not use "neutralizing creams" immediately; water volume is critical to dilute the acid and remove heat.[4]
-
Eye Contact: Flush for 15 minutes while holding eyelids open. Seek immediate ophthalmological attention.
-
Spill (Benchtop < 5 mL):
Part 5: Disposal & Deactivation
Warning: Do not pour the neat acid down the drain. It must be neutralized and disposed of as hazardous chemical waste.[7]
The "Dilute-then-Neutralize" Protocol:
-
Preparation: Prepare a 5% Sodium Bicarbonate (NaHCO₃) aqueous solution in a large beaker.
-
Dilution: Dissolve the waste acid in a small amount of an organic solvent (e.g., acetone) to prevent clumping.
-
Neutralization: Slowly add the acid solution to the stirring bicarbonate solution.[4]
-
Note: Expect vigorous foaming (CO₂ release).
-
-
Verification: Check pH. It should be between 6 and 9.
-
Disposal: Label the container as "Aqueous Waste: Organic Acid Salts" and hand off to your EHS hazardous waste team.
Part 6: Visualized Workflow
The following diagram illustrates the decision logic for handling unknown or stored samples of cyclobutene carboxylic acids.
Figure 1: Safe Handling Decision Tree. This workflow prevents moisture-induced degradation and minimizes exposure risks during the critical "opening" phase.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27475, 3-Methylenecyclobutanecarboxylic acid (Isomer Analog Safety Data). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
